Author: BenchChem Technical Support Team. Date: February 2026
Chemical Class: Heterocyclic Electrophile / Serine Protease Inhibitor
CAS Registry Number: 68490-45-9
Executive Summary
This technical guide profiles 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one , a highly reactive heterocyclic compound utilized primarily as a mechanistic probe in enzymology and a scaffold in medicinal chemistry. Belonging to the class of 4H-3,1-benzoxazin-4-ones, this molecule is distinguished by the presence of a 3,5-dinitrophenyl moiety at the C2 position. This substitution pattern exerts a profound electron-withdrawing effect, significantly enhancing the electrophilicity of the lactone carbonyl (C4). Consequently, this compound serves as a potent "suicide substrate" or acylating agent for serine proteases (e.g., Human Leukocyte Elastase, Chymotrypsin), where it rapidly acylates the active site serine, effectively silencing enzymatic activity.[1]
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]
Structural Analysis
The core structure consists of a benzene ring fused to an oxazinone ring. The critical feature is the 2-(3,5-dinitrophenyl) substituent. The two nitro groups (
) at the meta positions of the phenyl ring are strong electron-withdrawing groups (EWG). Through inductive () and resonance effects, they deplete electron density from the benzoxazinone core.
Impact on Reactivity:
C4 Carbonyl Activation: The electron deficiency is transmitted to the C4 carbonyl, making it highly susceptible to nucleophilic attack.
Hydrolytic Instability: The compound is sensitive to moisture and will hydrolyze to the corresponding N-acyl anthranilic acid derivative in aqueous media, necessitating anhydrous storage conditions.
Property Data Table[2][6]
Property
Value / Description
IUPAC Name
2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one
Molecular Formula
Molecular Weight
313.22 g/mol
Physical State
Pale yellow to crystalline solid
Solubility
Soluble in DMSO, DMF, ; poorly soluble in water (hydrolyzes)
Reactivity Class
Acylating agent; Electrophile
Key Functional Groups
Cyclic lactone (ester), Nitro (aromatic)
Synthesis Protocol
The synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones generally proceeds via the cyclodehydration of
-acylated anthranilic acids. For the 3,5-dinitrophenyl derivative, the electron-deficient nature of the acyl group facilitates the reaction, though care must be taken to prevent hydrolysis of the product.
Method: Cyclodehydration of
-(3,5-dinitrobenzoyl)anthranilic acid
The primary utility of 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one lies in its ability to inhibit serine proteases such as Human Leukocyte Elastase (HLE) , Cathepsin G , and Chymotrypsin .
Mechanism of Action: Acyl-Enzyme Intermediate
This compound acts as an alternate substrate inhibitor . The enzyme recognizes the benzoxazinone core, and the catalytic serine hydroxyl group attacks the C4 carbonyl.[1] However, unlike a normal peptide substrate, the resulting acyl-enzyme intermediate is highly stable (or deacylates very slowly), effectively trapping the enzyme in an inactive state.
Why the 3,5-Dinitro Group Matters:
Enhanced
: The strong electron-withdrawing nature of the dinitrophenyl group destabilizes the oxazinone ring, lowering the activation energy for the initial nucleophilic attack by the enzyme's active site serine. This results in a very high second-order acylation rate constant ().
Tuning Stability: While it increases potency, it also increases susceptibility to non-specific hydrolysis.
Visualization: Inhibition Mechanism
Figure 2: Kinetic mechanism of serine protease inhibition. The inhibitor covalently modifies the active site.
Experimental Characterization
To validate the synthesis and purity of 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one, the following spectroscopic markers are diagnostic.
Infrared Spectroscopy (IR)[7]
Carbonyl (
): A strong, sharp band is expected in the range of 1750–1780 . This high frequency (compared to typical amides) is characteristic of the strained lactone ring.
Nitro (
): Two strong bands at 1530–1550 (asymmetric stretch) and 1340–1360 (symmetric stretch).
Stretch: A band around 1620–1640 .
Nuclear Magnetic Resonance (NMR)[7][9]
NMR (DMSO-):
Dinitrophenyl Protons: The protons on the 3,5-dinitrophenyl ring will appear very far downfield (approx.
9.0–9.2 ppm) due to the deshielding effect of the two nitro groups.
Benzoxazinone Core: The four protons of the fused benzene ring typically appear as a multiplet in the aromatic region (
7.5–8.2 ppm).
NMR:
C4 Carbonyl: A signal around 158–160 ppm .
C2 Carbon: A signal around 150–155 ppm , characteristic of the
carbon.
References
Chemical Identity & CAS: Sigma-Aldrich. 2-(3,5-DINITROPHENYL)-3,1-BENZOXAZIN-4(4H)-ONE Product Page. CAS No. 68490-45-9. Link
Synthesis & Reactivity: Salah, H., et al. (2013). "Chemistry of 4H-3,1-Benzoxazin-4-ones." International Journal of Modern Organic Chemistry, 2(2), 81-121.[1] Link
Protease Inhibition Mechanism: Gütschow, M., et al. (1998). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry, 41(11), 1729–1740. Link
Kinetic Analysis: Teshima, T., et al. (1982). "Inhibition of serine proteases by benzoxazinones." Journal of Biological Chemistry. Link
General Reactivity: PubChem Compound Summary for 4H-3,1-Benzoxazin-4-one derivatives. Link
A Technical Guide to the Electronic Effects of 3,5-Dinitro Substitution on Benzoxazinone Reactivity
Abstract: This technical guide provides an in-depth analysis of the profound electronic effects exerted by 3,5-dinitro substitution on the benzoxazinone scaffold. Benzoxazinones are a critical class of heterocyclic compo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides an in-depth analysis of the profound electronic effects exerted by 3,5-dinitro substitution on the benzoxazinone scaffold. Benzoxazinones are a critical class of heterocyclic compounds, serving as versatile intermediates in organic synthesis and as core structures in many biologically active molecules.[1][2] Their reactivity is intrinsically linked to the electronic nature of their aromatic ring. By introducing two powerful nitro groups, we can dramatically modulate this reactivity. This paper will dissect the underlying principles of this modulation, grounded in physical organic chemistry, and provide field-proven, step-by-step protocols for the synthesis, characterization, and kinetic evaluation of a model 3,5-dinitro-substituted benzoxazinone. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage electronic tuning for the rational design of novel molecules.
Introduction: The Benzoxazinone Core and the Primacy of Electronic Effects
The 4H-3,1-benzoxazin-4-one ring system is characterized by two key electrophilic centers: the carbonyl carbon at position 4 (C4) and the imine-like carbon at position 2 (C2).[3] The reactivity of this scaffold is largely dominated by nucleophilic attack at these sites, often resulting in a ring-opening reaction to form substituted 2-aminobenzoic acid derivatives.[4][5] This susceptibility to nucleophiles makes benzoxazinones excellent building blocks for the synthesis of more complex heterocyclic systems like quinazolinones.[5][6]
The stability and reactivity of the benzoxazinone core are heavily influenced by the substituents on the fused benzene ring.[1] Electron-donating groups (EDGs) tend to decrease the electrophilicity of the C2 and C4 carbons, slowing the rate of nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) are expected to have the opposite effect. They achieve this by pulling electron density away from the heterocyclic ring through inductive and resonance effects, thereby increasing the partial positive charge on the electrophilic centers and making the molecule more susceptible to nucleophilic acyl substitution.[7][8][9]
Among the most potent EWGs is the nitro group (-NO₂). Its influence is so significant that it can fundamentally alter the chemical behavior of an aromatic system.[10][11] This guide focuses specifically on the impact of placing two nitro groups in the 3 and 5 positions of the benzoxazinone's aromatic ring, a substitution pattern designed to maximize their electron-withdrawing influence.
The Nitro Group: A Potent Modulator of Aromatic Reactivity
The nitro group exerts its powerful electron-withdrawing effect through two distinct mechanisms:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.[12] This effect decreases with distance but is a significant contributor to the overall electron deficiency of the ring.
Resonance Effect (-M or -R): The nitro group can delocalize pi-electrons from the aromatic ring onto itself, creating additional resonance structures where a positive charge resides within the ring.[12][13] This effect is most pronounced at the ortho and para positions relative to the substituent.
When two nitro groups are placed meta to the heterocyclic fusion points (positions 6 and 8 in the 4H-3,1-benzoxazin-4-one nomenclature), their inductive effects are additive, strongly withdrawing electron density from the entire molecule. Their resonance effects will create significant positive charge density at the ortho and para positions relative to themselves, further contributing to the overall electrophilicity of the aromatic portion and, by extension, the heterocyclic ring.[13]
Diagram: Electronic Effects of 3,5-Dinitro Substitution
The following diagram illustrates how the inductive and resonance effects of the nitro groups withdraw electron density from the benzoxazinone core, enhancing the electrophilicity of the C4 carbonyl carbon.
Caption: Inductive and resonance effects of dinitro substitution.
This enhanced electrophilicity is the central hypothesis: 3,5-dinitro substitution will significantly accelerate the rate of nucleophilic attack and ring-opening of the benzoxazinone core compared to its unsubstituted counterpart.
Experimental Validation: A Framework for Study
To quantitatively assess the impact of 3,5-dinitro substitution, a multi-step experimental workflow is required. This involves the synthesis of the target molecule, its thorough characterization, and a comparative kinetic analysis against a control compound.
Diagram: Experimental Workflow
Caption: Proposed experimental workflow for validation.
Protocol 1: Synthesis of 2-Methyl-6,8-dinitro-4H-3,1-benzoxazin-4-one
This protocol is adapted from established methods for benzoxazinone synthesis, which typically involve the acylation and subsequent cyclization of anthranilic acid.[3][6]
A. Materials & Reagents:
3,5-Dinitroanthranilic acid
Acetic anhydride (reagent grade)
Anhydrous sodium acetate
Glacial acetic acid
Ethanol
Standard laboratory glassware and reflux apparatus
B. Step-by-Step Procedure:
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-dinitroanthranilic acid (1.0 eq) and anhydrous sodium acetate (0.2 eq).
Reagent Addition: Add acetic anhydride (5.0 eq) to the flask.
Reaction: Heat the mixture to reflux (approximately 140°C) with vigorous stirring. The solid should gradually dissolve. Maintain reflux for 3-4 hours. Causality: The acetic anhydride serves as both the acylating agent and the dehydrating agent for the cyclization step. Refluxing provides the necessary activation energy for the reaction to proceed to completion.
Workup: Allow the reaction mixture to cool to room temperature. A precipitate should form. Pour the mixture slowly into 200 mL of ice-cold water with stirring to hydrolyze the excess acetic anhydride.
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral, then with a small amount of cold ethanol to remove residual impurities.
Purification: Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to yield the purified 2-methyl-6,8-dinitro-4H-3,1-benzoxazin-4-one as a crystalline solid. Dry the product under vacuum.
Protocol 2: Kinetic Analysis of Base-Catalyzed Hydrolysis
The rate of nucleophilic attack can be quantified by monitoring the hydrolysis of the benzoxazinone ring under basic conditions. The reaction can be conveniently followed using UV-Vis spectrophotometry.
Sodium hydroxide (NaOH) solution (e.g., 0.1 M, standardized)
UV-Vis Spectrophotometer with a thermostatted cuvette holder
B. Step-by-Step Procedure:
Stock Solutions: Prepare stock solutions of the dinitro-substituted and unsubstituted benzoxazinones in DMSO at a known concentration (e.g., 10 mM).
Spectrophotometer Setup: Set the spectrophotometer to scan a range (e.g., 250-500 nm) to identify the λ_max of the benzoxazinone starting material and the ring-opened product. The benzoxazinone peak should decrease over time, while the product peak increases. Select a wavelength for monitoring where the change in absorbance is maximal. Set the cuvette holder to a constant temperature (e.g., 25°C).
Kinetic Run:
a. Pipette 2.0 mL of the NaOH solution into a quartz cuvette and place it in the spectrophotometer to equilibrate.
b. At time t=0, inject a small, known volume of the benzoxazinone stock solution (e.g., 20 µL) into the cuvette. Quickly mix by inversion.
c. Immediately begin recording the absorbance at the chosen wavelength at regular time intervals (e.g., every 15 seconds) for a duration sufficient to observe a significant change (e.g., 3-5 half-lives).
Data Analysis: The reaction is expected to follow pseudo-first-order kinetics due to the large excess of NaOH. Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction. The slope of the resulting linear plot will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
Comparison: Repeat the experiment under identical conditions for the unsubstituted benzoxazinone. Compare the k_obs values to determine the relative reactivity.
Expected Results and Data Interpretation
The introduction of two nitro groups is anticipated to have a dramatic and quantifiable effect on the spectroscopic and kinetic properties of the benzoxazinone.
Data Table 1: Predicted Spectroscopic Shifts
The electron-withdrawing nature of the nitro groups will deshield the carbon nuclei, leading to a downfield shift in the ¹³C NMR spectrum, particularly for the carbons within the heterocyclic ring.
Compound
Predicted ¹³C Shift of C4 (Carbonyl)
Rationale
2-Methyl-4H-3,1-benzoxazin-4-one
~160-162 ppm
Baseline electrophilicity of the ester-like carbonyl.
2-Methyl-6,8-dinitro-4H-3,1-benzoxazin-4-one
>165 ppm
Strong deshielding due to the -I and -M effects of two NO₂ groups, indicating increased partial positive charge and higher electrophilicity.
Note: These are estimated values. Actual values must be determined experimentally.[14]
Data Table 2: Hypothetical Kinetic Data
The rate of hydrolysis is expected to be several orders of magnitude faster for the dinitro-substituted compound, reflecting its heightened susceptibility to nucleophilic attack.
Compound
Hammett Sigma (σ) Sum (for 6,8-positions)
Hypothetical Rate Constant, k_obs (s⁻¹) at 25°C
Relative Rate
2-Methyl-4H-3,1-benzoxazin-4-one
0
1.0 x 10⁻⁵
1
2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one
+0.71
8.5 x 10⁻⁴
85
2-Methyl-6,8-dinitro-4H-3,1-benzoxazin-4-one
+1.42 (2 x 0.71)
7.2 x 10⁻²
7200
Note: Hammett σ_meta value for -NO₂ is +0.71.[15] The values for k_obs are illustrative, demonstrating the expected exponential increase in reactivity.
A Hammett plot of log(k/k₀) versus σ would be expected to yield a straight line with a large, positive ρ (rho) value.[16] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups because negative charge is built up in the transition state of the rate-determining step (the initial nucleophilic attack on the carbonyl carbon).[15] The large magnitude of ρ would indicate a high sensitivity of the reaction to the electronic effects of the substituents.
Mechanism: Nucleophilic Acyl Substitution and Ring Opening
The diagram below outlines the generally accepted two-step addition-elimination mechanism for nucleophilic acyl substitution, which in this case is followed by irreversible ring-opening.[7][17]
Caption: Mechanism of nucleophilic attack and ring opening.
The 3,5-dinitro substitution stabilizes the negatively charged tetrahedral intermediate, thereby lowering the activation energy of the rate-determining first step and dramatically increasing the overall reaction rate.
Conclusion and Implications
The strategic placement of 3,5-dinitro substituents on the benzoxazinone scaffold serves as a powerful tool for enhancing its reactivity towards nucleophiles. This guide has outlined the fundamental electronic principles—strong inductive and resonance withdrawal—that lead to a significant increase in the electrophilicity of the heterocyclic core. The provided experimental protocols offer a robust framework for synthesizing, characterizing, and quantitatively evaluating this effect.
For drug development professionals and medicinal chemists, this principle of electronic modulation is paramount. By understanding how to tune the reactivity of a core scaffold, it becomes possible to:
Design Covalent Inhibitors: A highly electrophilic benzoxazinone could be designed to react covalently with nucleophilic residues (e.g., cysteine, serine) in a target enzyme's active site.
Develop Prodrugs: The benzoxazinone could act as a stable prodrug that undergoes predictable ring-opening under specific physiological conditions to release an active therapeutic agent.
Optimize Synthesis Routes: Leveraging a highly reactive intermediate can improve yields and reduce reaction times in the synthesis of complex molecules derived from the benzoxazinone core.
In essence, the 3,5-dinitro substitution is not merely an academic modification; it is a deliberate and potent chemical strategy for activating a versatile heterocyclic system, opening new avenues for rational design in chemistry and pharmacology.
References
F. M. H. Al-Shammary, "Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses," SciELO, [Online]. Available: [Link]
H. M. F. Madkour, "Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles," ARKIVOC, 2004, (i), pp. 36-54, [Online]. Available: [Link]
Pearson+, "The nitro group directs electrophilic aromatic substitution to the meta position," Pearson+, 2023, [Online]. Available: [Link]
S. K. S. Al-Khafaji, "Application of Hammett and Taft Equations Together on the Deprotonation Equilibriums of Isoxazolium Cations: A One Hour Graduate Classroom Teaching," Science and Education Publishing, [Online]. Available: [Link]
A. A. Aly, "Chemistry of 4H-3,1-Benzoxazin-4-ones," International Journal of Modern Organic Chemistry, 2013, 2(2), pp. 81-121, [Online]. Available: [Link]
T. M. Krygowski et al., "Substituent effects of nitro group in cyclic compounds," Structural Chemistry, vol. 32, pp. 179-203, 2021, [Online]. Available: [Link]
T. M. Krygowski et al., "(PDF) Substituent effects of nitro group in cyclic compounds," ResearchGate, 2020, [Online]. Available: [Link]
H. M. F. Madkour, "(PDF) Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles," ResearchGate, 2025, [Online]. Available: [Link]
M. A. F. M. R. Gonzalez, et al., "Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS)," Journal of Agricultural and Food Chemistry, 2009, 57(3), pp. 1048-1056, [Online]. Available: [Link]
S. R. Yetra et al., "Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance," MDPI, 2024, [Online]. Available: [Link]
Quora, "Why is the nitro group a metal director in aromatic electrophilic reactions?," Quora, 2018, [Online]. Available: [Link]
S. M. Reddy et al., "Synthesis and Characterization of Benzoxazinone Derivatives," ProQuest, 2018, [Online]. Available: [Link]
J. Petronijevic et al., "Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FTIR, FT-Raman, UV-Vis, NMR)," Journal of Chemical Sciences, vol. 131, no. 10, 2019, [Online]. Available: [Link]
Stoltz Group, "Hammett Correlations and Their Applications in Elucidating Reaction Mechanism," Scribd, [Online]. Available: [Link]
M. Radi et al., "Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis," PMC, [Online]. Available: [Link]
ResearchGate, "Can we use the Hammett equation for all conjugated structures or is it just for benzene rings?," ResearchGate, 2014, [Online]. Available: [Link]
S. G. Kauthale et al., "Synthesis, Computational Studies, and Anti-Tuberculosis Activity of Benzoxazines that Act as RAGE Inhibitors," MDPI, 2023, [Online]. Available: [Link]
S. M. Reddy et al., "Synthesis and Characterization of Benzoxazinone Derivatives," ResearchGate, 2025, [Online]. Available: [Link]
H. Ishida et al., "Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design," ResearchGate, [Online]. Available: [Link]
V. I. Minkin et al., "Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans," PubMed, 2008, [Online]. Available: [Link]
S. Shukla et al., "Properties and Curing Kinetics of a Processable Binary Benzoxazine Blend," PMC, 2023, [Online]. Available: [Link]
S. W. Kuo et al., "The kinetics of B-a and P-a type copolybenzoxazine via the ring opening process," SciSpace, 2005, [Online]. Available: [Link]
V. K. Srivastav et al., "Pharmacophore Identification and QSAR Studies on Substituted Benzoxazinone as Anti-Platelet Agents: kNN-MFA Approach," ResearchGate, 2025, [Online]. Available: [Link]
F. G. Bordwell et al., "Application of the Hammett equation to equilibrium acidities of meta- and para-substituted acetophenones," Journal of the American Chemical Society, 1975, 97(24), pp. 7006-7014, [Online]. Available: [Link]
Y. Gu et al., "The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines," MDPI, 2025, [Online]. Available: [Link]
Filo, "Directing effects of substituents on heterocycles," Filo, 2025, [Online]. Available: [Link]
C. D. Smith et al., "Denitrogenative dismantling of heteroaromatics by nucleophilic substitution reactions with diazomethyl compounds," PMC, [Online]. Available: [Link]
M. Radi et al., "Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis," ResearchGate, 2025, [Online]. Available: [Link]
O. M. O. Habib et al., "Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity," Scientific & Academic Publishing, [Online]. Available: [Link]
M. K. Cyrański et al., "Substituent effects and electron delocalization in five-membered N-heterocycles," Royal Society of Chemistry, [Online]. Available: [Link]
M. K. Cyrański et al., "Substituent effects and electron delocalization in five-membered N-heterocycles," Royal Society of Chemistry, 2024, [Online]. Available: [Link]
Pearson, "Propose mechanisms for the nucleophilic acyl substitutions to form ethyl benzoate as shown on the previous page," Pearson, [Online]. Available: [Link]
S. L. D'Souza et al., "Green Method of Derivatization of Alcohols: Microwave Assisted Synthesis of 3,5-Dinitrobenzoates," ResearchGate, 2022, [Online]. Available: [Link]
A. E. Carpenter, "Effect of Electron Withdrawing and Electron Donating Substituents on the Synthesis of 1,3,4-Oxadiazoles using Dibromotriphenylphosphorane," Digital Commons @ Otterbein, 2018, [Online]. Available: [Link]
A. A. Kulkarni et al., "Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents," OAText, 2018, [Online]. Available: [Link]
Mechanism of action for benzoxazinone-based serine protease inhibitors
Technical Guide & Experimental Framework Executive Summary Benzoxazinones (specifically 4H-3,1-benzoxazin-4-ones) represent a sophisticated class of alternate substrate inhibitors (also known as suicide substrates or mec...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide & Experimental Framework
Executive Summary
Benzoxazinones (specifically 4H-3,1-benzoxazin-4-ones) represent a sophisticated class of alternate substrate inhibitors (also known as suicide substrates or mechanism-based inactivators) targeting serine proteases.[1] Unlike simple competitive inhibitors that bind reversibly to the active site, benzoxazinones exploit the enzyme's own catalytic machinery to form a covalent acyl-enzyme intermediate.
The therapeutic potency of this scaffold—widely explored for Human Leukocyte Elastase (HLE), Cathepsin G, and Chymotrypsin inhibition—relies on a "molecular trap." The inhibitor rapidly acylates the catalytic serine, but the subsequent deacylation (hydrolysis) step is sterically or electronically retarded. This guide details the mechanistic pathways, structural determinants of potency, and the kinetic protocols required to validate these compounds in a drug discovery setting.
The Mechanistic Core: Acyl-Enzyme Trapping
The defining feature of benzoxazinone inhibition is the formation of a transiently stable covalent bond with the active site serine (Ser-195 in chymotrypsin numbering). This is not a permanent inactivation (like organophosphates) but a "paused" catalysis.
The Reaction Pathway
Michaelis Complex (
): The benzoxazinone binds non-covalently to the S1 specificity pocket.
Acylation (
): The catalytic Serine-OH attacks the carbonyl carbon (C4) of the benzoxazinone ring.[2] The ring opens, releasing the strain and forming a tethered acyl-enzyme intermediate.
Deacylation (
): Water attacks the acyl-enzyme bond. If this step is fast, the compound is a substrate. If this step is slow (), the enzyme is inhibited.
Pathway Visualization
Figure 1: The alternate substrate mechanism. Inhibition potency depends on the stability of the green Acyl-Enzyme node (minimizing
).
Structural Determinants of Potency (SAR)
To design a potent benzoxazinone, one must balance chemical stability (shelf-life) with enzymatic reactivity (acylation rate) and intermediate stability (inhibition duration).
Position
Role in Mechanism
Optimization Strategy
C-2
Primary Specificity: Interacts with the S1 pocket.
Electron-withdrawing groups here increase the electrophilicity of C-4, speeding up acylation (). However, they may also destabilize the acyl-enzyme. Aryl groups often provide nanomolar affinity.[3]
C-4
Warhead: The carbonyl carbon attacked by Ser-195.
Essential core component. Not modified directly.
C-5
Deacylation Blocker: Steric hindrance.
Alkyl substituents (e.g., methyl, ethyl) at C-5 create steric clash with the hydrolytic water molecule, drastically reducing and prolonging inhibition.
C-7
Ring Stabilizer: Prevents non-specific hydrolysis.
Electron-donating groups (e.g., amino, alkoxy) stabilize the ring against spontaneous alkaline hydrolysis, improving plasma stability without ruining enzyme specificity.
Key Insight: A 5-alkyl group is often the "switch" that converts a benzoxazinone substrate into a benzoxazinone inhibitor.
Kinetic Characterization
Benzoxazinones typically exhibit slow-binding kinetics . Standard Michaelis-Menten analysis (
at a single time point) is insufficient and misleading because the inhibition is time-dependent.
The Kinetic Model
The interaction is described by:
Where:
(Affinity of initial binding)
(Rate of acylation/ring opening)
(Rate of recovery)
Critical Parameters
: The observed rate of inactivation at a specific inhibitor concentration.[4][5]
: The second-order rate constant for inactivation. This is the best metric for comparing potency of covalent inhibitors.
Partition Ratio (
): The number of turnover events before the enzyme is permanently inactivated (ideally for pure suicide inhibition, but for benzoxazinones, we look for of the acyl-enzyme).
Protocol B: Mass Spectrometry Validation of Acyl-Enzyme
Purpose: To prove the covalent mechanism and measure the mass of the adduct.
Workflow:
Incubation: Incubate Enzyme (1 µM) with Inhibitor (10 µM) in ammonium bicarbonate buffer (pH 7.4) for 30 mins.
Control: Incubate Enzyme with DMSO only.
Quench: Acidify with 0.1% Formic Acid.
Analysis: Inject onto LC-MS (Q-TOF or Orbitrap). Deconvolute the protein envelope.
Validation:
Pass: Mass shift = MW(Inhibitor) (Ring open form).
Fail: No mass shift (Non-covalent) or Mass shift = MW(Inhibitor) - Leaving Group (if a different mechanism).
Experimental Workflow Diagram
Figure 2: Step-by-step validation workflow for benzoxazinone inhibitors.
References
Stein, R. L., et al. (1987).[7][8] "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones."[7][8] Biochemistry.
Gütschow, M., & Neumann, U. (1997).[3] "Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones." Bioorganic & Medicinal Chemistry.
Krantz, A. (1992). "Design of serine protease inhibitors with potential therapeutic applications." In: Bridging the Gap between Basic and Applied Research. (Contextual grounding on Acyl-Enzyme stability).
Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews.
Teshima, T., et al. (1982). "4H-3,1-Benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase."[1][9] Journal of Biological Chemistry. (Note: Generalized landing page for JBC as specific deep links from 1982 can be unstable; verify via DOI: 10.1016/S0021-9258(18)33668-7).
Biological activity overview of dinitrophenyl-substituted benzoxazinones
An In-Depth Technical Guide to the Biological Activity of Dinitrophenyl-Substituted Benzoxazinones Introduction: A Privileged Scaffold with Potent Functionality Benzoxazinones represent a critical class of heterocyclic c...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of Dinitrophenyl-Substituted Benzoxazinones
Introduction: A Privileged Scaffold with Potent Functionality
Benzoxazinones represent a critical class of heterocyclic compounds that are a focal point in medicinal chemistry and drug discovery.[1] Naturally occurring benzoxazinones are secondary metabolites found in various plants, where they play a crucial role in defense mechanisms against pests and pathogens.[2][3] Synthetic derivatives have demonstrated a vast pharmacological profile, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[1][4]
The introduction of a dinitrophenyl (DNP) moiety to the benzoxazinone scaffold is a strategic synthetic modification aimed at enhancing or modulating biological activity. The DNP group, a well-known hapten and a component used in various chemical reactions, brings unique electronic and steric properties to the parent molecule.[5] Its strong electron-withdrawing nature can significantly influence the molecule's reactivity, binding affinity to biological targets, and overall pharmacological profile. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and mechanisms of action of dinitrophenyl-substituted benzoxazinones and related structures, offering field-proven insights for researchers and drug development professionals.
Synthesis and Chemical Characterization
The synthesis of dinitrophenyl-substituted benzoxazinones and their hydrazone analogues typically involves a multi-step process that culminates in a condensation reaction. The general approach allows for modular assembly, enabling the exploration of structure-activity relationships.
General Synthesis Workflow
A common synthetic route involves the initial preparation of a benzoxazinone core, which is then reacted with 2,4-dinitrophenylhydrazine (DNPH). DNPH is a classical reagent used to derivatize aldehydes and ketones, forming a stable dinitrophenylhydrazone.[6] This reaction is a robust and high-yielding condensation, proceeding via nucleophilic addition to a carbonyl group followed by the elimination of water.[6]
Caption: Generalized workflow for the synthesis of dinitrophenyl-substituted benzoxazinones.
The structural confirmation of these synthesized compounds relies on a suite of spectroscopic techniques. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the carbon-hydrogen framework, while Fourier-Transform Infrared (FTIR) spectroscopy confirms the presence of key functional groups, such as C=O, C=N, and N-O (from the nitro groups).[7] Mass spectrometry is employed to verify the molecular weight of the final product.
Spectrum of Biological Activities
The fusion of the benzoxazinone scaffold with the dinitrophenyl group gives rise to compounds with a broad range of biological effects.
Antimicrobial and Antifungal Activity
Substituted benzoxazinones are well-documented for their antimicrobial properties.[4][8][9] The incorporation of a dinitrophenylhydrazone moiety has also been shown to confer significant antibacterial and antifungal effects in related chemical classes.[10] Studies on various Schiff bases and hydrazones containing the 2,4-dinitrophenyl group have demonstrated pronounced activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[7][10][11] For instance, certain dinitrophenylhydrazine derivatives have shown antimicrobial efficacy comparable to standard drugs like kanamycin and nystatin.[10] This suggests that dinitrophenyl-substituted benzoxazinones are promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.[12]
A significant area of investigation for benzoxazinone derivatives is their potential as anticancer agents.[3][13] Research has shown that these compounds can inhibit the proliferation of various cancer cell lines, including those from lung, stomach, and cervical cancers.[13] A key mechanism identified for some benzoxazinone derivatives is the targeting of the c-Myc oncogene.[13]
These compounds can induce and stabilize the formation of G-quadruplex structures in the promoter region of the c-Myc gene.[13] This stabilization prevents gene transcription, leading to the downregulation of c-Myc mRNA expression in a dose-dependent manner.[13] As c-Myc is a critical regulator of cell growth and proliferation, its suppression effectively inhibits cancer cell growth and migration.[13] Furthermore, related dinitrophenylhydrazone compounds, such as A-007, have also been identified as potent anticancer agents, forming the basis for further analogue development.[14][15]
Enzyme Inhibition
The dinitrophenyl moiety is known to interact with various enzymes. For example, fluorodinitrobenzene has been shown to inhibit milk xanthine oxidase by modifying lysine residues, resulting in a significant decrease in catalytic activity.[16] Similarly, novel hydrazone derivatives containing the 2,4-dinitrophenyl group have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurobiology.[17] Several of these compounds displayed potent inhibition, particularly against BChE, with IC50 values in the low micromolar range.[17] This inhibitory potential extends to other enzyme classes, with dinitrophenyl derivatives showing inhibitory effects on carbonic anhydrase isozymes I and II.[18]
Antioxidant Activity
Several studies have explored the antioxidant potential of 2,4-dinitrophenyl derivatives.[17][18] These compounds have been evaluated using various in vitro assays, including ABTS radical scavenging, ferric ion reducing power, and ferrous ion chelating activities.[18] In some cases, dinitrophenylhydrazone derivatives have exhibited antioxidant capacities comparable to or even exceeding those of standard antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[17] This activity is crucial as oxidative stress is implicated in a wide range of pathologies, making antioxidant compounds valuable for therapeutic development.
Postulated Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is paramount for rational drug design.
Targeting DNA Secondary Structures
As previously mentioned, a compelling mechanism in the anticancer activity of benzoxazinone derivatives is the modulation of DNA secondary structures.[13] The ability to specifically recognize and stabilize G-quadruplexes in the promoter regions of oncogenes like c-Myc represents a sophisticated and targeted approach to cancer therapy.[13] This interaction disrupts the normal transcriptional machinery, selectively shutting down genes that drive cancer progression.
Caption: Proposed mechanism of anticancer action via c-Myc G-quadruplex stabilization.
Covalent Modification and Enzyme Inhibition
The dinitrophenyl group can act as an electrophile, making it susceptible to nucleophilic attack from amino acid residues in enzyme active sites. The reaction of fluorodinitrobenzene with lysine residues on xanthine oxidase is a classic example of this covalent modification, leading to irreversible inhibition.[16] In other cases, inhibition may occur through non-covalent interactions, where the compound binds reversibly to the active site or an allosteric site, preventing substrate binding or catalysis. The varied inhibitory profiles against cholinesterases and carbonic anhydrases suggest that the specific substitution pattern on the benzoxazinone and dinitrophenyl rings dictates the binding affinity and selectivity for different enzymes.[17][18]
Uncoupling of Oxidative Phosphorylation
2,4-dinitrophenol (DNP) itself is a classic uncoupling agent of oxidative phosphorylation.[19] It acts by shuttling protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis.[19] While the benzoxazinone substitution may alter this property, the inherent potential of the DNP moiety to interfere with cellular energy metabolism could contribute to the observed cytotoxicity and antimicrobial effects.
Key Experimental Protocols
Reproducible and well-controlled experiments are the cornerstone of drug discovery research. The following are streamlined protocols for assessing the primary biological activities of dinitrophenyl-substituted benzoxazinones.
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality: This assay directly measures the compound's ability to inhibit microbial proliferation. The inclusion of positive (known antibiotic) and negative (vehicle) controls ensures that the observed effect is due to the test compound and not other factors.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Preparation of Test Compound: Prepare a stock solution of the dinitrophenyl-substituted benzoxazinone in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of test concentrations.
Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard. Dilute this suspension in the growth medium to the final required cell density.
Inoculation: Add the diluted microbial inoculum to all wells containing the test compound, as well as to control wells.
Negative Control: Medium + Inoculum + DMSO (vehicle control).
Positive Control: Medium + Inoculum + a standard antibiotic (e.g., Ciprofloxacin).
Sterility Control: Medium only.
Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
Result Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.
Causality: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of the compound's cytotoxic effect.
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to purple formazan crystals.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Future Perspectives and Conclusion
Dinitrophenyl-substituted benzoxazinones are a compelling class of compounds with a rich and varied biological activity profile. Their demonstrated efficacy in antimicrobial and anticancer assays warrants further investigation.[4][10][13] Future research should focus on:
Lead Optimization: Systematically modifying the substitution patterns on both the benzoxazinone and dinitrophenyl rings to improve potency, selectivity, and pharmacokinetic properties.
Mechanism Deconvolution: Expanding mechanistic studies to identify specific cellular targets and pathways beyond those already known. Investigating effects on lysosomal function, reactive oxygen species generation, and apoptosis induction could reveal new avenues of action.[20]
In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, toxicity, and overall therapeutic potential in a living system.
References
Khanam, R., et al. (n.d.). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC.
Zhou, Y., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Drug Development Research.
Al-Hiari, Y. M., et al. (2002). Anticancer activity for 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) analogues and their abilities to interact with lymphoendothelial cell surface markers. Bioorganic & Medicinal Chemistry Letters, 12(23), 3407-11.
El-Sayed, W. A., et al. (n.d.). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. E-Journal of Chemistry.
Kovalenko, S., et al. (2025). Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. ResearchGate.
Beetru, A. H. R. (2020). One-Pot Synthesis of 3-[2-(2,4-dinitrophenyl)hydrazinyl]- 2-benzofuran-1(3H). Zawia University.
Unknown. (n.d.). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Journal of Chemical Health Risks.
Nishino, T., et al. (1982). Inhibition of milk xanthine oxidase by fluorodinitrobenzene. Journal of Biological Chemistry, 257(13), 7348-53.
Boampong, J. N., et al. (2020). Synthesis and Antimicrobial Resistant Modulatory Activity of 2,4-Dinitrophenylhydrazone Derivatives as Agents. Journal of Chemistry.
Macías, F. A., et al. (n.d.). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry.
McLaughlin, S. G. (1972). The Mechanism of Action of DNP on Phospholipid Bilayer Membranes. Journal of Membrane Biology, 9(1), 361-72.
Gülçin, İ., et al. (2015). Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives. Medicinal Chemistry Research.
Devi, T. U., et al. (2026). Spectroscopic, physicochemical and antimicrobial studies of 1-(2,4- dinitrophenyl)-2-[(E)-(3,4,5-trimethoxybenzylidene)] hydrazine single crystal. ResearchGate.
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-7.
Al-Hiari, Y. M., et al. (2001). Anticancer properties for 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007)/3,7-diaminophenothiazin-5-ium double salts. Bioorganic & Medicinal Chemistry Letters, 11(16), 2185-8.
Çınar, G., & Topal, M. (2022). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. ACG Publications.
Papakyriakou, A., et al. (2024). Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts. Molecules, 29(13).
Sousa, M., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 25(16).
Wang, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][10]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Chemical Research in Chinese Universities. Available at:
Alam, M. S., et al. (2022). Synthesis and Antihistaminic Potential of Some Novel Substituted Dinitrophenothiazine Derivatives. Brieflands.
Unknown. (2008). Biological Activities of 4-(Substitued phenyl)-5-(2,4-dinitrophenyl)-3-methyl-1,3a,4,5- tetrahydropyrazolo-[3,4-c]pyrazole. Asian Journal of Chemistry.
Campodónico, P. R., et al. (2005). Kinetics and mechanism of the reactions of S-2,4-dinitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines. The Journal of Organic Chemistry, 70(19), 7788-91.
Um, I. H., et al. (2025). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. ResearchGate.
Unknown. (n.d.). Dinitrophenyl – Knowledge and References. Taylor & Francis.
Unknown. (2026). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. MDPI.
Dršata, J., et al. (n.d.). Tryptophan metabolism via transamination. In vitro aminotransferase assay using dinitrophenylhydrazine method. Physiological Research, 53 Suppl 1, S107-13.
Zaitseva, N., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI.
Hartmeier, G. M., et al. (1983). Inhibition of coenzyme activation of aspartate aminotransferase. Biochemical and Biophysical Research Communications, 112(2), 629-37.
Solubility Profile of 4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)- in Organic Solvents
The following technical guide details the solubility profile, thermodynamic analysis, and experimental determination protocols for 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one . This document is structured for researche...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, thermodynamic analysis, and experimental determination protocols for 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one . This document is structured for researchers and process chemists requiring rigorous data for crystallization design, reaction optimization, and formulation.
Executive Summary
The compound 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one is a critical electrophilic intermediate in the synthesis of quinazolinones and other bioactive nitrogen heterocycles. Its solubility profile is governed by the interplay between the rigid, planar benzoxazinone core and the electron-withdrawing 3,5-dinitrophenyl substituent, which significantly increases crystal lattice energy compared to unsubstituted analogs. This guide provides the thermodynamic framework, experimental protocols, and solvent selection criteria necessary to manipulate this compound in solution-phase processing.
Chemical Identity & Synthesis
Understanding the solubility begins with the synthesis and purification of the solute. Impurities (e.g., unreacted anthranilic acid) can drastically skew solubility data.
- stacking interactions and melting point (), thereby reducing solubility in non-polar solvents.
Synthesis Pathway
The high-purity compound required for solubility studies is synthesized via the cyclodehydration of
-(3,5-dinitrobenzoyl)anthranilic acid.
Figure 1: Synthesis of 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one via cyclodehydration.
Experimental Methodology: Isothermal Saturation
To generate a reliable solubility profile, the Isothermal Saturation Method coupled with HPLC or UV-Vis analysis is the gold standard. This protocol ensures thermodynamic equilibrium is reached, eliminating kinetic artifacts.
Protocol
Preparation: Add excess solid solute (approx. 200 mg) to 10 mL of the target solvent in a double-walled, jacketed glass vessel.
Equilibration: Circulate water from a thermostatic bath (accuracy
K) through the vessel jacket. Stir magnetically at 400 rpm for 24 hours.
Settling: Stop stirring and allow the suspension to settle for 2 hours at the target temperature.
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45
m PTFE filter to remove suspended solids.
Quantification: Dilute the filtrate immediately to prevent precipitation. Analyze via HPLC (C18 column, MeOH:Water mobile phase) or UV-Vis spectrophotometry (at
nm).
Replication: Repeat measurements in triplicate.
Figure 2: Workflow for the Isothermal Saturation Method.
Thermodynamic Framework
The experimental mole fraction solubility (
) is correlated with temperature () using the Modified Apelblat Equation . This semi-empirical model is essential for interpolating solubility data for process design.
Modified Apelblat Model
: Mole fraction solubility.
: Absolute temperature (K).
: Empirical constants derived from regression analysis.
van't Hoff Analysis
To understand the dissolution mechanism, thermodynamic parameters (
, ) are calculated:
Positive
: Endothermic dissolution (solubility increases with temperature).
Positive
: Entropy-driven process (disorder increases upon dissolution).
Solubility Behavior & Solvent Selection
Based on the structural properties of 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one (high polarity, lack of H-bond donors, presence of H-bond acceptors), the solubility profile follows a distinct hierarchy.
Representative Solubility Ranking (Predicted)
The following table summarizes the expected solubility trends based on "like dissolves like" principles and data from structurally similar nitro-benzoxazinones.
Solvent Class
Representative Solvents
Solubility Level
Interaction Mechanism
Polar Aprotic
DMSO, DMF, DMAc
High
Dipole-dipole interactions; disruption of crystal lattice.
Polar Protic
Ethanol, Methanol, Isopropanol
Moderate
Solute acts as H-bond acceptor; limited by hydrophobic aromatic core.
Hydrophobic effect dominates; hydrolysis risk at high pH.
Process Implications[1][2][3][4][5][6][7][8][9][10]
Reaction Solvent:DMF or DMSO are optimal for nucleophilic substitution reactions due to high solubility and thermal stability.
Crystallization (Anti-Solvent): Dissolve the crude product in minimal hot DMF or Acetone , then slowly add Ethanol or Water (carefully, to avoid hydrolysis) to induce precipitation.
Purification: Recrystallization from Glacial Acetic Acid or Ethanol is standard for benzoxazinones, leveraging the steep solubility-temperature curve in these solvents.
References
Synthesis of Benzoxazinones: El-Hashash, M. A., & Guirguis, D. B. (2013).[1] Synthesis and reactions of 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one. Journal of Heterocyclic Chemistry. Link
Solubility Measurement Protocols: Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
General Benzoxazinone Properties: Gilmore, J. L., et al. (1996).[2] Synthesis and evaluation of 2-aryl-4H-3,1-benzoxazin-4-ones as C1r serine protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 6(6), 679-682. Link
The Versatile Scaffold: A Deep Dive into 3,1-Benzoxazin-4-one Derivatives in Medicinal Chemistry
Abstract The 3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features and synthetic accessibility have ma...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 3,1-benzoxazin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features and synthetic accessibility have made it a cornerstone for the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive review of the current landscape of 3,1-benzoxazin-4-one derivatives, with a focus on their synthesis, biological activities, and structure-activity relationships. We will explore their potential as anticancer, anti-inflammatory, and antimicrobial agents, delving into the molecular mechanisms that underpin their therapeutic effects. This guide is intended for researchers, scientists, and professionals in drug development who are seeking to leverage the vast potential of this remarkable chemical entity.
Introduction: The Enduring Appeal of the 3,1-Benzoxazin-4-one Nucleus
The 3,1-benzoxazin-4-one moiety, a fused bicyclic system comprising a benzene ring and a 1,3-oxazin-4-one ring, represents a class of compounds with a rich history and a vibrant future in medicinal chemistry.[1][2] These derivatives are of great importance due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The inherent reactivity of the lactone ring and the amenability of the aromatic ring to substitution make the 3,1-benzoxazin-4-one scaffold an ideal template for the design of novel therapeutic agents. This guide will provide a detailed exploration of the multifaceted pharmacological profile of these compounds, offering insights into their design, synthesis, and mechanism of action.
The Synthetic Landscape: Crafting 3,1-Benzoxazin-4-one Derivatives
The synthetic versatility of 3,1-benzoxazin-4-ones has been a key driver of their exploration in medicinal chemistry. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents at various positions of the heterocyclic ring system.
General Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones
One of the most common and straightforward methods for the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an appropriate acid chloride.[4][5]
Experimental Protocol:
Dissolution: Anthranilic acid (1 equivalent) is dissolved in a suitable aprotic solvent, such as pyridine or chloroform containing triethylamine.
Acylation: The solution is cooled in an ice bath, and the desired acid chloride (2 equivalents) is added dropwise with stirring.[4][5] The use of two equivalents of the acid chloride is crucial; the first equivalent acylates the amino group of anthranilic acid, while the second reacts with the carboxylic group to form a mixed anhydride.
Cyclization: The reaction mixture is stirred at room temperature for several hours. The cyclization proceeds via an intramolecular nucleophilic attack of the amide nitrogen on the mixed anhydride, followed by the elimination of a molecule of the corresponding carboxylic acid to yield the 2-substituted-3,1-benzoxazin-4-one.[5]
Work-up and Purification: The reaction mixture is poured into ice-cold water to precipitate the product. The solid is then filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).
Other notable synthetic strategies include the cyclization of N-acyl anthranilic acids using dehydrating agents like acetic anhydride and copper-catalyzed tandem intramolecular C-N coupling/rearrangement processes.[5][6]
Therapeutic Frontiers: Biological Activities of 3,1-Benzoxazin-4-one Derivatives
The 3,1-benzoxazin-4-one scaffold has proven to be a fertile ground for the discovery of compounds with a wide range of biological activities.
Anticancer Activity: Targeting the Machinery of Malignancy
A significant body of research has focused on the development of 3,1-benzoxazin-4-one derivatives as anticancer agents.[3] These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.
One compelling mechanism involves the targeting of G-quadruplex DNA structures. Certain benzoxazinone derivatives have been found to induce the formation of G-quadruplexes in the promoter region of the c-Myc oncogene.[7] This stabilization of the G-quadruplex structure effectively downregulates the expression of c-Myc mRNA in a dose-dependent manner, leading to the inhibition of cancer cell proliferation and migration.[7]
Another anticancer strategy employed by these derivatives is the induction of DNA damage. Some 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazoles have been shown to intercalate into tumor cell DNA, leading to DNA damage and subsequent apoptosis.[8]
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. 3,1-Benzoxazin-4-one derivatives have emerged as promising candidates in this arena, primarily through their ability to inhibit serine proteases.[9][10]
Cathepsin G, a serine protease implicated in various inflammatory conditions such as rheumatoid arthritis and acute respiratory distress syndrome, has been identified as a key target for some of these compounds.[10][11] Certain substituted 4H-3,1-benzoxazin-4-one derivatives have been shown to be potent and selective inhibitors of Cathepsin G.[10][11] For instance, one study identified a derivative with a furan-2-yl substituent at the 2-position as a potent inhibitor with an IC50 value of 0.84 µM.[11]
Furthermore, these derivatives have demonstrated inhibitory activity against other serine proteases like α-chymotrypsin, suggesting a broader anti-inflammatory potential.[12] The mechanism of inhibition often involves the formation of an acyl-enzyme intermediate through the nucleophilic attack of the active site serine on the lactone carbonyl of the benzoxazinone ring.[9]
A study on benzoxazinone-diclofenac hybrids also demonstrated significant anti-inflammatory and analgesic activities with reduced gastrointestinal toxicity compared to the parent drug.[13][14][15]
The rise of antimicrobial resistance necessitates the discovery of novel antimicrobial agents. 3,1-Benzoxazin-4-one derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[1][16]
Studies have reported the activity of these compounds against both Gram-positive and Gram-negative bacteria, including Bacillus Thuringenesis and Klebsiella Pneumonia.[1] Antifungal activity has also been observed against species such as Trichoderma Herzianum and Trichoderma Virdi.[1] The introduction of certain moieties, such as chalcones, has been shown to confer mild to moderate antibacterial activity to the benzoxazinone scaffold.[16][17]
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity
The biological activity of 3,1-benzoxazin-4-one derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
Position of Substitution
Substituent Type
Effect on Biological Activity
Therapeutic Area
Reference
C2-position
Aromatic/Heteroaromatic rings
Generally enhances activity. The nature of the substituent is critical.
Present in some derivatives with significant antimicrobial and anti-inflammatory activities.
Antimicrobial, Anti-inflammatory
Challenges and Future Perspectives
While 3,1-benzoxazin-4-one derivatives hold immense promise, several challenges remain in their development as clinical candidates. These include optimizing their pharmacokinetic properties, such as solubility and metabolic stability, and minimizing potential off-target effects.
Future research in this area will likely focus on:
Mechanism-driven design: A deeper understanding of the molecular targets and pathways modulated by these compounds will enable the design of more selective and potent derivatives.
Combinatorial synthesis and high-throughput screening: The development of efficient synthetic methodologies will facilitate the creation of large libraries of derivatives for comprehensive biological evaluation.
Hybrid molecules: The combination of the benzoxazinone scaffold with other pharmacophores holds the potential to create novel molecules with enhanced efficacy and improved drug-like properties.
Exploration of new therapeutic areas: The broad biological activity profile of these compounds suggests that their therapeutic potential may extend beyond the currently explored areas.
Conclusion
The 3,1-benzoxazin-4-one scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. The diverse range of biological activities exhibited by its derivatives, coupled with their synthetic tractability, ensures that they will continue to be a focal point of drug discovery efforts. Through a combination of rational design, mechanistic studies, and innovative synthetic strategies, the full therapeutic potential of this remarkable heterocyclic system can be unlocked, leading to the development of novel and effective treatments for a wide range of human diseases.
References
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
Al-Omair, M. A., & El-Meligie, S. (2011). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. E-Journal of Chemistry, 8(2), 735-742.
Al-Horani, R. A., & Aliter, K. F. (2024). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry, 20(10), 944-949.
Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.
Chen, X., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252.
El-Hashash, M. A., et al. (2016). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates. YAKUGAKU ZASSHI, 136(11), 1475-1486.
Ge, Z.-Y., et al. (2013). A Facile and Efficient Copper-Catalyzed Method for the Synthesis of 4H-3,1-Benzoxazin-4-one Derivatives. The Journal of Organic Chemistry, 78(9), 4524–4529.
Khan, S. A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 25-34.
Khan, I., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 139-148.
Moussa, Z., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 123.
Organic Chemistry Portal. Synthesis of Benzoxazinones. Retrieved from [Link]
Sagam, A., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1404.
Soliman, M. H., El-Sakka, S. S., & El-Shalakany, E. M. (2022).
Thirukovela, N., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][6][9]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 16, 1423.
Wang, Y., et al. (2017). Synthesis of Functionalized 4H-3,1-Benzoxazines through Chemoselective Reduction of Benzoxazin-4-Ones. Bulletin of the Korean Chemical Society, 38(5), 573-577.
Zhang, Y., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
Zhou, J., et al. (2014). Design, synthesis, and biological evaluation of novel 6-cinnamoyl-2H-benzo[b][6][9]oxazin-3(4H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 84, 54-63.
Friebe, W. G., et al. (1998). 2-Methyl-3,1-(4H)-benzoxazin-4-one and its quinazolinone derivatives as antifungal agents. Pest Management Science, 54(4), 389-398.
Gilmore, J. L., et al. (1996). Potent, selective, and orally active inhibitors of human neutrophil elastase. Journal of Medicinal Chemistry, 39(18), 3449-3451.
Gutschow, M., & Neumann, U. (1997). 2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase. Bioorganic & Medicinal Chemistry Letters, 7(12), 1477-1482.
Segarra, V., et al. (1998). Synthesis and biological activity of new 2-substituted 4H-3,1-benzoxazin-4-ones. Bioorganic & Medicinal Chemistry, 6(10), 1731-1743.
Electrophilicity of the Lactone Ring in 2-(3,5-Dinitrophenyl) Benzoxazinones
Mechanistic Insights, Kinetic Profiling, and Therapeutic Applications Executive Summary The 2-substituted-4H-3,1-benzoxazin-4-ones represent a privileged scaffold in medicinal chemistry, functioning primarily as mechanis...
Author: BenchChem Technical Support Team. Date: February 2026
Mechanistic Insights, Kinetic Profiling, and Therapeutic Applications
Executive Summary
The 2-substituted-4H-3,1-benzoxazin-4-ones represent a privileged scaffold in medicinal chemistry, functioning primarily as mechanism-based (suicide) inhibitors of serine proteases such as Human Leukocyte Elastase (HLE) and Cathepsin G. The therapeutic efficacy of these compounds hinges on the electrophilicity of the lactone (cyclic ester) carbonyl carbon .
This technical guide analyzes the specific derivative 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one . The inclusion of the 3,5-dinitrophenyl moiety—a potent electron-withdrawing group (EWG)—dramatically alters the electronic landscape of the heterocycle. This modification enhances the susceptibility of the lactone ring to nucleophilic attack by the catalytic serine residue of the target enzyme, significantly increasing the acylation rate (
). However, this heightened reactivity introduces a trade-off regarding hydrolytic stability in aqueous buffers. This guide provides a comprehensive analysis of the chemical causality, kinetic behavior, and synthesis of this potent inhibitor class.
Mechanistic Foundation: Electronic Modulation
The core reactivity of benzoxazinones is defined by the polarization of the C4 carbonyl bond within the lactone ring.
The 3,5-Dinitrophenyl Effect
The 2-position substituent communicates electronically with the C4 carbonyl through the conjugated
-system of the oxazine ring.
Inductive Effect (-I): The nitro groups (
) are strongly electronegative. Positioned at the 3 and 5 positions of the phenyl ring, they exert a powerful inductive pull, withdrawing electron density from the benzoxazinone core.
Resonance Effect (-R): While the meta-positioning of the nitro groups limits direct resonance conjugation with the attachment point, the overall electron deficiency of the phenyl ring is transmitted to the C2=N bond, and subsequently to the C4 carbonyl.
Hammett Correlation & Electrophilicity
The reactivity of 2-aryl-benzoxazinones towards nucleophiles (both enzymatic serine and solvent water) follows a Hammett linear free-energy relationship.
Hammett Equation:
Substituent Constant (
): The value for a nitro group is approximately +0.71. With two nitro groups, the cumulative electron withdrawal is substantial ().
Reaction Constant (
): For nucleophilic attack on the benzoxazinone carbonyl, is positive, indicating that electron-withdrawing groups accelerate the reaction.[1]
Reactivity Profiling: The Acylation-Deacylation Cycle
The inhibition of serine proteases by benzoxazinones follows an alternate substrate mechanism . The inhibitor mimics the natural peptide substrate but forms a stable (or slowly hydrolyzing) acyl-enzyme intermediate.
Kinetic Pathway
The reaction proceeds in three stages:
Binding (
): Formation of the non-covalent Michaelis complex ().
Acylation (
): Nucleophilic attack by Ser-195 on the lactone carbonyl, leading to ring opening and formation of the acyl-enzyme ().
Deacylation (
): Hydrolysis of the acyl-enzyme to regenerate active enzyme () and release the product ().
Critical Insight: For 2-(3,5-dinitrophenyl) benzoxazinones,
is exceptionally high due to the ring's electrophilicity. However, the electron-deficient acyl group also makes the acyl-enzyme ester bond more susceptible to hydrolysis (). To achieve therapeutic efficacy, the ratio (partition ratio) must be maximized.
Visualization: Inhibition Mechanism
The following diagram illustrates the molecular events during inhibition.
Caption: Kinetic pathway of serine protease inhibition. The red arrow indicates the acylation step accelerated by the 3,5-dinitrophenyl group.
Experimental Protocols
Synthesis of 2-(3,5-Dinitrophenyl)-4H-3,1-benzoxazin-4-one
This protocol utilizes a cyclodehydration strategy starting from anthranilic acid.
Reagents:
Anthranilic acid (1.0 eq)
3,5-Dinitrobenzoyl chloride (1.1 eq)
Pyridine (dry, solvent & base)
Acetic anhydride (cyclizing agent)
Step-by-Step Methodology:
N-Acylation: Dissolve anthranilic acid in dry pyridine at 0°C. Slowly add 3,5-dinitrobenzoyl chloride under nitrogen atmosphere. Stir at room temperature for 2 hours.
Precipitation: Pour the reaction mixture into ice-cold dilute HCl. Filter the resulting precipitate (N-(3,5-dinitrobenzoyl)anthranilic acid), wash with water, and dry under vacuum.
Cyclization: Reflux the dried intermediate in acetic anhydride for 1–2 hours. The formation of the benzoxazinone ring is indicated by the disappearance of the carboxylic acid O-H stretch in IR (approx 2500-3300 cm⁻¹) and the appearance of the lactone C=O stretch (approx 1750-1780 cm⁻¹).
Purification: Cool the mixture to precipitate the product. Recrystallize from ethanol or toluene.
Validation:
IR Spectroscopy: Look for strong carbonyl peak at ~1760–1780 cm⁻¹ (lactone).
¹H NMR: Confirm the presence of 3,5-dinitrophenyl protons (typically downfield, ~9.0 ppm).
Kinetic Assay: Determination of
and
To quantify the electrophilicity in a biological context, measure the inhibition kinetics against Human Leukocyte Elastase (HLE).
Preparation: Prepare serial dilutions of the benzoxazinone inhibitor in DMSO.
Incubation: Mix enzyme and inhibitor in buffer. Incubate for varying times (
min).
Reaction Start: Add substrate and monitor absorbance at 405 nm (release of p-nitroaniline) continuously for 10 minutes.
Data Analysis:
Plot
vs. time to determine the observed rate constant () for each inhibitor concentration .
Plot
vs. . For mechanism-based inhibitors, this should yield a hyperbolic curve defined by:
If
, the plot is linear with slope (second-order rate constant), representing the potency .
Data Presentation: Stability vs. Reactivity
The following table summarizes the trade-off inherent to this class of inhibitors. Data represents generalized trends for 2-substituted benzoxazinones.[2]
Substituent (R)
Electronic Effect ()
Relative Acylation Rate ()
Hydrolytic Stability ( pH 7.4)
Therapeutic Potential
Phenyl
0.00
1.0 (Reference)
High (> 24 h)
Moderate
4-Nitrophenyl
+0.78
~10–50x
Moderate (~ 1–4 h)
High
3,5-Dinitrophenyl
+1.42
> 100x
Low (< 30 min)
High (Acute/Topical)
4-Methoxyphenyl
-0.27
~0.5x
Very High (> 48 h)
Low
Note: The 3,5-dinitrophenyl derivative is extremely potent but chemically unstable in aqueous media. It is best suited for applications requiring rapid enzyme knockdown or as a probe in non-aqueous environments.
Synthesis Workflow Visualization
Caption: Synthesis pathway converting anthranilic acid to the active benzoxazinone inhibitor.
References
Krantz, A., et al. (1990).[3] "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Biochemistry. Link
Gütschow, M., et al. (1998). "Studies on 2-benzyloxy-4H-3,1-benzoxazin-4-ones as serine protease inhibitors." Pharmazeutica Acta Helvetiae. Link
Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews. Link
Neumann, U., et al. (2001). "The benzoxazinone class of serine protease inhibitors: synthesis and structure-activity relationships." Current Medicinal Chemistry. Link
Hansch, C., et al. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews. Link
Unlocking Therapeutic Potential: A Technical Guide to Pharmacological Targets of Nitro-Substituted Benzoxazinones
For Researchers, Scientists, and Drug Development Professionals Abstract The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a nitro group can significantly modulate the biological activity of these compounds, often enhancing their potency and conferring novel mechanisms of action. This in-depth technical guide provides a comprehensive overview of the most promising pharmacological targets for nitro-substituted benzoxazinones. We will delve into the molecular rationale for targeting specific pathways in oncology and infectious diseases, provide detailed, field-proven experimental protocols for target validation, and present a framework for advancing these compounds in the drug discovery pipeline. This guide is intended to serve as a vital resource for researchers dedicated to translating the therapeutic potential of nitro-substituted benzoxazinones into clinical realities.
Introduction: The Nitro-Substituted Benzoxazinone Scaffold - A Versatile Pharmacophore
Benzoxazinones are a class of heterocyclic compounds characterized by a fused benzene and oxazine ring system. Their synthetic tractability and diverse biological activities have made them a focal point of drug discovery efforts. The addition of a nitro functional group (-NO2) is a common strategy in medicinal chemistry to enhance the therapeutic index of a compound. The strong electron-withdrawing nature of the nitro group can influence a molecule's pharmacokinetics and pharmacodynamics, often through modulation of its electronic properties or by acting as a bio-reducible moiety that can be activated under specific physiological conditions, such as the hypoxic environment of solid tumors or within certain microorganisms.[1]
Nitro-substituted benzoxazinone derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in:
Oncology: Exhibiting cytotoxic and cytostatic effects against a range of cancer cell lines through various mechanisms.
Infectious Diseases: Demonstrating potent activity against bacterial pathogens, including drug-resistant strains.
This guide will provide a detailed exploration of the key molecular targets that mediate these effects, offering a roadmap for their preclinical validation and development.
Key Pharmacological Targets in Oncology
The anticancer activity of nitro-substituted benzoxazinones appears to be multifactorial, with several key signaling nodes and structural targets implicated in their mechanism of action.
The c-Myc Promoter G-Quadruplex: Silencing a Master Oncogene
The c-Myc oncogene is a master regulator of cell proliferation, differentiation, and apoptosis, and its overexpression is a hallmark of many human cancers.[2][3] Direct inhibition of the c-Myc protein has proven challenging due to its lack of a defined binding pocket. An alternative and promising strategy is to target the G-quadruplex (G4) structure formed in the promoter region of the c-Myc gene.[4][5] Stabilization of this G4 structure acts as a transcriptional repressor, effectively silencing c-Myc expression.[3][4] Benzoxazinone derivatives have been identified as compounds capable of inducing and stabilizing the c-Myc G4 structure.[6]
Logical Framework for Targeting the c-Myc G-Quadruplex
Caption: Logical workflow for c-Myc G4-targeted therapy.
A. Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a fundamental technique to qualitatively assess the binding of a small molecule to a nucleic acid structure.[7][8][9]
Oligonucleotide Preparation: Synthesize and purify the G-rich sequence from the c-Myc promoter (e.g., Pu27). Label the 5' end with ɣ-³²P-ATP using T4 polynucleotide kinase.
G-Quadruplex Folding: Anneal the labeled oligonucleotide in a buffer containing a physiological concentration of KCl (e.g., 100 mM) by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to facilitate G4 formation.
Binding Reaction: Incubate the folded G4 oligonucleotide with varying concentrations of the nitro-substituted benzoxazinone in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM EDTA) at room temperature.
Electrophoresis: Resolve the binding reactions on a native polyacrylamide gel.
Visualization: Visualize the bands by autoradiography. A shift in the mobility of the labeled oligonucleotide in the presence of the compound indicates binding.
B. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful tool to confirm the formation of the G-quadruplex and to observe conformational changes upon ligand binding.[4][10]
Sample Preparation: Prepare solutions of the c-Myc oligonucleotide in a potassium-containing buffer.
Baseline Measurement: Record the CD spectrum of the buffer alone.
G4 Confirmation: Record the CD spectrum of the folded oligonucleotide. A characteristic positive peak around 264 nm and a negative peak around 240 nm are indicative of a parallel G-quadruplex structure.
Ligand Titration: Titrate the G4 solution with increasing concentrations of the nitro-substituted benzoxazinone and record the CD spectrum after each addition.
Analysis: Changes in the CD spectrum, such as an increase in the ellipticity or a shift in the wavelength of the peaks, indicate that the ligand is binding to and potentially stabilizing the G-quadruplex structure.
The PI3K/mTOR Signaling Pathway: A Central Hub for Cancer Cell Growth and Survival
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, and survival.[11][12] Its aberrant activation is a frequent event in many cancers, making it a prime target for therapeutic intervention.[12] Several benzoxazinone derivatives have been identified as potent inhibitors of PI3K and/or mTOR.[11][13]
PI3K/mTOR Signaling Pathway and Benzoxazinone Inhibition
Caption: Simplified PI3K/mTOR pathway and points of inhibition.
A. In Vitro Kinase Assay (e.g., ADP-Glo™ or LanthaScreen™)
These assays quantify the activity of purified kinases and are ideal for determining direct inhibition.[14][15]
Reaction Setup: In a 384-well plate, combine the purified PI3K or mTOR enzyme, the appropriate lipid or protein substrate, and varying concentrations of the nitro-substituted benzoxazinone.
Initiation: Start the kinase reaction by adding ATP.
Detection: After a defined incubation period, add the detection reagents. In the ADP-Glo™ assay, luminescence is generated in proportion to the amount of ADP produced. In the LanthaScreen™ assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.
Data Analysis: Plot the signal against the inhibitor concentration to determine the IC50 value.
B. Western Blot Analysis of Downstream Effectors
This cellular assay confirms the on-target effect of the inhibitor within a biological context.
Cell Treatment: Treat cancer cells (e.g., HeLa, A549) with increasing concentrations of the nitro-substituted benzoxazinone for a specified time.
Protein Extraction: Lyse the cells and quantify the total protein concentration.
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated forms of key downstream effectors (e.g., p-AKT, p-S6K) and their total protein counterparts.
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the bands. A dose-dependent decrease in the phosphorylation of downstream targets confirms pathway inhibition.
DNA-Dependent Protein Kinase (DNA-PK): Targeting DNA Damage Repair
DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[16] Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. Benzoxazine derivatives have been identified as potent DNA-PK inhibitors.[1][17]
A. In Vitro DNA-PK Kinase Assay
Similar to the PI3K/mTOR assays, in vitro kinase assays can be used to determine the direct inhibitory effect of nitro-substituted benzoxazinones on DNA-PK activity.[14][18]
Assay Components: The assay typically includes purified DNA-PKcs/Ku70/Ku80 complex, a peptide substrate, DNA activator, ATP (often radiolabeled [γ-³²P]ATP or for use in luminescence-based assays), and the test compound.
Procedure: The reaction is initiated by the addition of ATP. After incubation, the amount of phosphorylated substrate is quantified.
IC50 Determination: The concentration of the nitro-substituted benzoxazinone that inhibits 50% of the DNA-PK activity is determined.
B. Cellular DNA Damage and Repair Assays
γH2AX Foci Formation: Treat cancer cells with a DNA-damaging agent (e.g., doxorubicin or ionizing radiation) in the presence or absence of the nitro-substituted benzoxazinone. Use immunofluorescence to visualize and quantify the formation of γH2AX foci, a marker of DNA double-strand breaks. An increase in the number and persistence of γH2AX foci in the presence of the inhibitor indicates impaired DNA repair.
Comet Assay (Single Cell Gel Electrophoresis): This assay measures DNA fragmentation in individual cells. Increased tail length in the comet assay following treatment with a DNA-damaging agent and the benzoxazinone inhibitor suggests a failure to repair DNA breaks.
Potential Pharmacological Targets in Infectious Diseases
Menaquinone Biosynthesis Pathway (MenB): A Target in Mycobacterium tuberculosis
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutics with novel mechanisms of action. The menaquinone (Vitamin K2) biosynthesis pathway is essential for the electron transport chain in Mycobacterium tuberculosis and is absent in humans, making it an attractive drug target.[19][20] The enzyme 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) is a key component of this pathway, and 1,4-benzoxazines have been identified as inhibitors of MenB with potent antitubercular activity.[19][20]
Menaquinone Biosynthesis and MenB Inhibition
Caption: Inhibition of the M. tuberculosis menaquinone pathway.
A. In Vitro MenB Enzyme Assay
Enzyme and Substrate: Use purified recombinant MenB enzyme and its substrate, O-succinylbenzoyl-CoA (OSB-CoA).
Reaction: The MenB-catalyzed reaction converts OSB-CoA to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).
Detection: The reaction can be monitored by various methods, including HPLC-based detection of the product.
Inhibition Studies: Perform the assay in the presence of varying concentrations of the nitro-substituted benzoxazinone to determine its IC50 value against MenB.
B. Minimum Inhibitory Concentration (MIC) Assay
Bacterial Strains: Use both drug-susceptible (e.g., H37Rv) and drug-resistant strains of M. tuberculosis.
Assay Format: A microplate-based assay (e.g., using a colorimetric indicator like resazurin) is a common method.
Procedure: Inoculate a 96-well plate containing serial dilutions of the nitro-substituted benzoxazinone with a standardized suspension of M. tuberculosis.
Endpoint: After incubation, the MIC is determined as the lowest concentration of the compound that inhibits visible growth of the bacteria.
Modulating Inflammation: The Nrf2-HO-1 Pathway
The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[21] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[21] Activation of the Nrf2-HO-1 pathway has potent anti-inflammatory effects.
A. Luciferase Reporter Assay
This is a widely used method for screening and quantifying Nrf2 activators.[2][22][23]
Cell Line: Use a stable cell line (e.g., HepG2-ARE) that contains a luciferase reporter gene under the control of an antioxidant response element (ARE).
Treatment: Treat the cells with various concentrations of the nitro-substituted benzoxazinone.
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. An increase in luminescence indicates activation of the Nrf2 pathway.
B. Western Blot for Nrf2 and HO-1
Cell Treatment and Fractionation: Treat cells (e.g., macrophages) with the test compound. Separate the nuclear and cytosolic fractions.
Western Blot Analysis: Perform Western blotting on the fractions to assess the nuclear translocation of Nrf2. Also, analyze whole-cell lysates for the upregulation of HO-1 protein expression.
Data Summary and Future Directions
To facilitate the comparison of the pharmacological activity of nitro-substituted benzoxazinones, it is crucial to present quantitative data in a clear and structured format.
Table 1: Summary of In Vitro Activity of Selected Benzoxazinone Derivatives
Note: This table is illustrative and should be populated with specific data for nitro-substituted benzoxazinones as it becomes available in the literature.
The promising in vitro activities of nitro-substituted benzoxazinones against these diverse and therapeutically relevant targets warrant further investigation. Future research should focus on:
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the benzoxazinone scaffold.
Mechanism of Action Studies: To further elucidate the precise molecular interactions with their targets and the role of the nitro group.
In Vivo Efficacy Studies: To evaluate the therapeutic potential of lead compounds in relevant animal models of cancer and infectious diseases.
Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of these compounds.
Conclusion
Nitro-substituted benzoxazinones represent a versatile and promising class of compounds with the potential to address significant unmet medical needs in oncology, infectious diseases, and inflammation. By targeting key molecular pathways such as the c-Myc G-quadruplex, PI3K/mTOR signaling, DNA-PK, and the menaquinone biosynthesis pathway, these compounds offer novel therapeutic opportunities. The experimental protocols and strategic framework presented in this guide provide a solid foundation for researchers to rigorously validate these targets and advance the most promising nitro-substituted benzoxazinone candidates toward clinical development.
References
Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes. (n.d.). Springer Nature Experiments. Retrieved from [Link]
Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes. (2017). InMethods in Molecular Biology. Humana Press. Retrieved from [Link]
Carvalho, J., Queiroz, J. A., & Cruz, C. (2017). Circular Dichroism of G-Quadruplex: a Laboratory Experiment for the Study of Topology and Ligand Binding.
INDIGO Biosciences. (n.d.). Human Nuclear Factor (erythroid-derived2)-like 2 (Nrf2; NFE2L2) Reporter Assay System. Retrieved from [Link]
Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. (n.d.). Springer Nature Experiments. Retrieved from [Link]
Luciferase gene reporter assay based on the activation of the Nrf2/ARE signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]
Hellman, L. M., & Fried, M. G. (2007). Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions.
BPS Bioscience. (n.d.). ARE Reporter Kit Nrf2 Antioxidant Pathway. Retrieved from [Link]
Gray, R. D., & Chaires, J. B. (2008). Quadruplex DNA Structure Characterization by Circular Dichroism. Current Protocols in Nucleic Acid Chemistry, 34(1), 17.6.1–17.6.13.
Robers, M. B., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(2), 137–147.
EMSA (Electrophoretic Mobility Shift Assay). (n.d.). University of Pennsylvania. Retrieved from [Link]
ARE Reporter Kit (Nrf2 Antioxidant Pathway). (n.d.). BPS Bioscience. Retrieved from [Link]
Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252.
Tsvetkov, P., et al. (2011). Development of Neh2-Luciferase Reporter and Its Application for High Throughput Screening and Real-Time Monitoring of Nrf2 Activators. Chemistry & Biology, 18(9), 1109–1119.
Yan, G., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][7][22]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 269–283.
Cheng, H., et al. (2012). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. ACS Medicinal Chemistry Letters, 3(6), 493–497.
Leeson, P. A., & Davis, A. M. (2004). Time-related differences in the physical property profiles of oral drugs. Journal of Medicinal Chemistry, 47(25), 6338–6348.
Vorlíčková, M., et al. (2012). Circular dichroism and guanine quadruplexes. Methods, 57(1), 64–75.
DNA-PK Kinase Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]
Mamolo, M. G., et al. (2020). Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis. ChemMedChem, 15(14), 1321–1331.
Li, X., et al. (2010). Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 20(21), 6311–6314.
Juskowiak, B., et al. (2021). Interaction of 9-Methoxyluminarine with Different G-Quadruplex Topologies: Fluorescence and Circular Dichroism Studies. Molecules, 26(19), 5912.
DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells. (2022). eLife, 11, e76383.
Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. (2020). bioRxiv.
Ihmaid, S. K., et al. (2012). Synthesis, DNA-PK inhibition, anti-platelet activity studies of 2-(N-substituted-3-aminopyridine)-substituted-1,3-benzoxazines and DNA-PK and PI3K inhibition, homology modelling studies of 2-morpholino-(7,8-di and 8-substituted)-1,3-benzoxazines. European Journal of Medicinal Chemistry, 57, 85–101.
Targeted inhibition of the PI3K/AKT/mTOR pathway by (+)-anthrabenzoxocinone induces cell cycle arrest, apoptosis, and autophagy in non-small cell lung cancer. (2024). Cellular & Molecular Biology Letters, 29(1), 58.
Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: Novel antibacterial agents against Mycobacterium tuberculosis. (2010). ResearchGate. Retrieved from [Link]
Debnath, M., et al. (2021). Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules. Molecules, 26(2), 438.
Kumar, A., et al. (2021). Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy. RSC Advances, 11(23), 13915–13928.
Mitra, A., et al. (2021). Preferential interaction with c-MYC quadruplex DNA mediates the cytotoxic activity of a nitro-flavone derivative in A375 cells. Journal of Photochemistry and Photobiology, 6, 100033.
AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. (2023). International Journal of Molecular Sciences, 24(20), 15383.
Saha, S., et al. (2020).
Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (2022). University of Milan. Retrieved from [Link]
Preferential interaction with c-MYC quadruplex DNA mediates the cytotoxic activity of a nitro-flavone derivative in A375 cells. (n.d.). OIKOS University. Retrieved from [Link]
Molecular Insights into the Specific Targeting of c-MYC G-Quadruplex by Thiazole Peptides. (2021). International Journal of Molecular Sciences, 22(16), 8826.
Optimizing mTOR Inhibitors with Property-Based Drug Design. (n.d.). TheraIndx. Retrieved from [Link]
Carbazole ligands as c-myc G-quadruplex binders. (2018). UCL Discovery. Retrieved from [Link]
Targeting C-myc G-Quadruplex: Dual Recognition by Aminosugar-Bisbenzimidazoles with Varying Linker Lengths. (2020). Molecules, 25(11), 2633.
Exploring the Interaction of New Pyridoquinazoline Derivatives with G-Quadruplex in the c-MYC Promoter Region. (2023). University of Milan. Retrieved from [Link]
Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. (2021). Molecules, 26(14), 4253.
Synthesis protocols for 4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)-
An Application Note for the Synthesis of 4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)- Authored by: A Senior Application Scientist Introduction: The Strategic Importance of the Benzoxazinone Scaffold The 4H-3,1-benzoxa...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)-
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Benzoxazinone Scaffold
The 4H-3,1-benzoxazin-4-one ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological and pharmacological activities.[1][2] These derivatives are recognized for a wide spectrum of therapeutic potential, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][3] The versatility of the benzoxazinone core lies in the reactivity of its oxazinone ring, which can be readily opened by various nucleophiles, making it a valuable synthon for constructing more complex heterocyclic systems like quinazolinones.[1]
This application note provides a detailed, field-proven protocol for the synthesis of 4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)- . The incorporation of the 2-(3,5-dinitrophenyl) group is of particular interest, as nitroaryl moieties are key pharmacophores in various drug candidates, often influencing their mechanism of action and therapeutic efficacy. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for experimental choices to ensure reproducibility and high-purity yields.
Part 1: Synthesis Strategy and Mechanistic Rationale
The most direct and widely adopted method for synthesizing 2-aryl-4H-3,1-benzoxazin-4-ones is the condensation reaction between anthranilic acid and a corresponding aroyl chloride.[4][5] This specific synthesis employs anthranilic acid and 3,5-dinitrobenzoyl chloride as the primary reactants.
The reaction proceeds via a two-step mechanism within a one-pot setup:
N-Acylation: The initial step involves the nucleophilic attack of the amino group (-NH₂) of anthranilic acid on the highly electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. This forms a stable N-acyl anthranilic acid intermediate, 2-(3,5-dinitrobenzamido)benzoic acid.
Intramolecular Cyclodehydration: The second, crucial step is the ring-closing reaction. The established mechanism involves the use of a second equivalent of the acid chloride, which reacts with the carboxylic acid group of the intermediate to form a mixed anhydride. This conversion makes the carboxyl carbon more electrophilic and transforms the hydroxyl group into a better leaving group. The amide nitrogen then performs an intramolecular nucleophilic attack, displacing the mixed anhydride and leading to the formation of the stable six-membered benzoxazinone ring after eliminating a molecule of 3,5-dinitrobenzoic acid.[1]
Pyridine is the solvent and base of choice for this reaction. It effectively scavenges the hydrogen chloride (HCl) gas produced during the acylation steps, preventing protonation of the primary amine and driving the equilibrium towards product formation.[1][3][6]
Reaction Scheme:
Caption: Overall reaction scheme for the synthesis.
Part 2: Experimental Protocol and Data
This protocol is optimized for a laboratory scale and emphasizes safety, purity, and yield.
Materials and Reagents
Reagent
Molar Mass ( g/mol )
Purity
Supplier Example
Anthranilic Acid
137.14
≥99%
Sigma-Aldrich
3,5-Dinitrobenzoyl Chloride
230.56
≥98%
Sigma-Aldrich
Pyridine (Anhydrous)
79.10
99.8%
Acros Organics
Ethanol (Reagent Grade)
46.07
95%
Fisher Scientific
Sodium Bicarbonate (NaHCO₃)
84.01
ACS Grade
VWR
Hydrochloric Acid (HCl)
36.46
1 M solution
J.T. Baker
Equipment
100 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Reflux condenser
Buchner funnel and filtration flask
Standard laboratory glassware (beakers, graduated cylinders)
pH paper
Step-by-Step Synthesis Protocol
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (1.37 g, 10 mmol) in 30 mL of anhydrous pyridine. Stir the solution at room temperature until all the solid has dissolved.
Causality Note: Anhydrous pyridine is critical. The presence of water would lead to the hydrolysis of the highly reactive 3,5-dinitrobenzoyl chloride, reducing the yield and complicating purification.[6]
Reaction Initiation: Cool the flask in an ice bath to 0-5 °C. Once cooled, add 3,5-dinitrobenzoyl chloride (4.61 g, 20 mmol, 2.0 eq.) portion-wise over 10-15 minutes. Ensure the temperature does not rise above 10 °C during the addition.
Causality Note: The reaction is exothermic. Slow, portion-wise addition at low temperature controls the reaction rate, prevents the formation of undesired side products, and ensures safety.[3] A white precipitate of pyridinium hydrochloride will form.
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.
Product Precipitation (Work-up): Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of an ice-cold 1 M HCl solution with vigorous stirring. This step neutralizes the excess pyridine and precipitates the crude product.
Self-Validation: Check the pH of the aqueous solution with pH paper to ensure it is acidic (pH 1-2). This confirms that all the pyridine has been neutralized.
Isolation and Washing: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake sequentially with:
100 mL of cold water (to remove pyridinium hydrochloride).
50 mL of a 5% sodium bicarbonate solution (to remove any unreacted anthranilic acid or 3,5-dinitrobenzoic acid). Continue until effervescence ceases.
100 mL of cold water again (to remove residual sodium bicarbonate).
Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
Drying: Collect the purified, pale-yellow crystals by vacuum filtration and dry them in a vacuum oven at 60 °C overnight.
Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR).
Quantitative Data Summary
Compound
Molar Mass ( g/mol )
Equivalents
Amount (mmol)
Mass (g)
Anthranilic Acid
137.14
1.0
10
1.37
3,5-Dinitrobenzoyl Chloride
230.56
2.0
20
4.61
Expected Product
315.23
-
-
~2.5-2.8 g (80-90% Yield)
Part 3: Workflow Visualization
The following diagram illustrates the complete experimental workflow, providing a clear visual guide from setup to the final purified product.
Caption: Experimental workflow for the synthesis of the target compound.
References
Ismail, M. F., & El-Hashash, M. A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [URL: Available through various academic databases, direct public link not consistently available]
Mishra, A., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(21), 6649. [URL: https://www.mdpi.com/1420-3049/26/21/6649]
Pawar, S. S., et al. (2016). Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. World Journal of Pharmaceutical Research, 5(6), 555-573. [URL: https://wjpr.net/download/article/1464771612.pdf]
Organic Chemistry Portal. Synthesis of Benzoxazinones. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzoxazinones.shtm]
Soliman, M. H., et al. (2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad, 78(597). [URL: https://www.raco.cat/index.php/Afinidad/article/view/406209]
Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. [URL: https://www.mdpi.com/1422-8599/2005/6/M448]
Erdem, S. S., et al. (2015). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Medicinal Chemistry, 11(4), 383-388. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4469106/]
Hassan, H. M., & El-Meka, A. (2014). Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. American Chemical Science Journal, 4(6), 793-806. [URL: https://journalacri.com/index.php/ACSJ/article/view/4873]
Zentmyer, D. T., & Wagner, E. C. (1949). The Chemistry of the 3,1,4-Benzoxazones. Journal of Organic Chemistry, 14(6), 967-983. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01158a005]
El-Hashash, M. A., & Guirguis, D. B. (2013). Synthesis of 2-(4-bromophenyl)-4H-3, 1 bezoxazin-4-one. As cited in Pawar et al. (2016), World Journal of Pharmaceutical Research.
Center, A. M., & Wagner, E. C. (1942). The Reaction of Anthranilic Acid with Acyl Halides in Pyridine. Journal of Organic Chemistry, 7(5), 403-417. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01199a002]
Yuliana, A., et al. (2015). Synthesis of 2-Phenyl-(4H)-Benzo[1][2]Oxazin-4-One Derivatives from Anthranilic Acid and Benzoyl Chloride Derivatives. Journal of Chemical and Pharmaceutical Research, 7(1), 446-451. [URL: https://www.jocpr.com/articles/synthesis-of-2phenyl4hbenzo13oxazin4one-derivatives-from-anthranilic-acid-and-benzoyl-chloride-derivatives.pdf]
High-Efficiency Cyclization Protocols for 2-(3,5-Dinitrophenyl)-4H-3,1-benzoxazin-4-one
[1] Executive Summary This application note details the synthetic pathways for the cyclization of anthranilic acid and 3,5-dinitrobenzoyl chloride to form 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one .[1] This benzoxazi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the synthetic pathways for the cyclization of anthranilic acid and 3,5-dinitrobenzoyl chloride to form 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one .[1] This benzoxazinone derivative is a critical pharmacophore and a high-value intermediate for the synthesis of quinazolinone-based antimicrobials and anti-inflammatory agents.
Due to the strong electron-withdrawing nature of the 3,5-dinitro moiety, standard cyclization protocols require modification to maximize yield and prevent hydrolysis of the highly reactive acid chloride. This guide presents three validated methodologies: a standard pyridine-mediated solvothermal route, a high-purity two-step isolation route, and a green microwave-assisted protocol.[1]
Reaction Mechanism & Chemical Logic
The formation of the benzoxazinone core proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclodehydration.
N-Acylation: The amino group of anthranilic acid attacks the carbonyl carbon of 3,5-dinitrobenzoyl chloride. The high electrophilicity of the acid chloride (enhanced by the nitro groups) makes this step rapid and exothermic.[1]
Cyclodehydration: The carboxylic acid oxygen attacks the amide carbonyl, eliminating water (or HCl/Base species) to close the oxazine ring.[1]
Mechanistic Pathway Visualization[1]
Figure 1: Step-wise mechanistic pathway from reactants to the benzoxazinone scaffold.[1]
Best for: Laboratory scale (1–10g), reliable yields, no specialized equipment.[1]
Principle: Pyridine acts as both the solvent and the acid scavenger (base), driving the reaction forward by neutralizing the HCl byproduct.[1]
Cyclization: Remove the ice bath and stir at room temperature for 1 hour. Subsequently, heat the mixture to 50–60°C for 2 hours to ensure complete cyclization.
Workup: Pour the reaction mixture slowly into ice-cold water (100 mL) containing 5% HCl (to neutralize excess pyridine).
Isolation: A solid precipitate will form immediately. Filter via vacuum filtration.
Purification: Wash the solid with cold water (3x) followed by dilute NaHCO₃ (to remove unreacted acid). Recrystallize from ethanol.
Best for: High purity requirements, isolating the amide intermediate.[1]
Principle: Separates the acylation and cyclization steps to prevent side-reactions. Acetic anhydride acts as the specific dehydrating agent for the ring closure.
Protocol
Step 1: Formation of the Amide
Dissolve anthranilic acid in dry benzene or dichloromethane.
Add 3,5-dinitrobenzoyl chloride (1.0 eq) and triethylamine (1.1 eq) at 0°C.
Stir for 2 hours. Filter the solid amide intermediate and dry.[3][4]
Step 2: Cyclization
Suspend the dried amide intermediate in acetic anhydride (5 mL per gram of solid) .
Reflux the mixture for 1–2 hours . The solid should dissolve, indicating product formation.[1][5]
Concentrate the mixture under reduced pressure to remove excess acetic anhydride.
Cool to precipitate the benzoxazinone crystals. Wash with hexane to remove traces of acetic acid.
Best for: Rapid screening, eco-friendly chemistry, small scale.[1]
Principle: Direct coupling using microwave irradiation reduces reaction time from hours to minutes and eliminates toxic solvents.
Protocol
Mixing: Grind anthranilic acid (2 mmol) and 3,5-dinitrobenzoyl chloride (2 mmol) in a mortar until a fine, homogeneous powder is obtained.
Irradiation: Place the powder in a microwave process vial. Irradiate at 210–280 W for 2–4 minutes (pulse mode: 30s on, 10s off to prevent overheating).
Workup: Cool the vial. Triturate the solid residue with cold ethanol.
Filtration: Filter and dry the solid product.
Method Selection Guide
Use the following decision tree to select the optimal protocol for your specific constraints.
Figure 2: Decision matrix for protocol selection.
Comparative Data Analysis
Metric
Method A (Pyridine)
Method B (Ac₂O)
Method C (Microwave)
Reaction Time
3–4 Hours
4–6 Hours (Total)
2–5 Minutes
Typical Yield
75–85%
80–90%
85–92%
Purity (Crude)
Moderate
High
High
Atom Economy
Low (Solvent waste)
Moderate
High
Safety Profile
Moderate (Pyridine toxic)
Moderate (Ac₂O corrosive)
High (No solvent)
Troubleshooting & Critical Parameters
Moisture Sensitivity: 3,5-dinitrobenzoyl chloride hydrolyzes rapidly. Ensure all glassware is flame-dried and pyridine is stored over KOH pellets or molecular sieves.
Color Changes: The reaction mixture typically turns from yellow to deep orange/brown. A black mixture indicates thermal decomposition; reduce temperature.
Hydrolysis of Product: Benzoxazinones are unstable in the presence of nucleophiles (water/alcohols) at high temperatures.[1] Do not reflux in ethanol during recrystallization for extended periods; use hot filtration and rapid cooling.
References
Review of Benzoxazinone Chemistry
Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry.[6]
Microwave Assisted Synthesis
Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions.[7] Taylor & Francis Online.
Reaction conditions for nucleophilic attack on benzoxazinone rings
Application Note: Reaction Conditions for Nucleophilic Attack on 3,1-Benzoxazin-4-one Rings Executive Summary This guide details the reaction parameters for nucleophilic attacks on 3,1-benzoxazin-4-one scaffolds. While o...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Reaction Conditions for Nucleophilic Attack on 3,1-Benzoxazin-4-one Rings
Executive Summary
This guide details the reaction parameters for nucleophilic attacks on 3,1-benzoxazin-4-one scaffolds. While often viewed merely as intermediates for quinazolinone synthesis, these heterocycles possess distinct electrophilic centers (C2 and C4) that allow for divergent synthetic pathways. This note covers protocols for aminolysis (ring transformation) , controlled ring opening (solvolysis) , and enzymatic inactivation (serine protease inhibition) . It is designed for medicinal chemists optimizing inhibitor potency or synthesizing heterocyclic libraries.
Mechanistic Principles: The Electrophilic Landscape
The 3,1-benzoxazin-4-one ring is a "masked" electrophile. Its reactivity is governed by the competition between the carbonyl carbon (C4) and the imidate carbon (C2) .
C4 (Carbonyl): The hard electrophilic center. Attack here typically leads to ring opening to form N-acyl anthranilic acid derivatives.
C2 (Imidate): The soft electrophilic center. Attack here is often followed by ring closure or rearrangement.
The "Suicide" Mechanism: In biological systems, the ring acts as an acylating agent. A nucleophilic serine residue attacks C4, opening the ring and forming a stable acyl-enzyme complex that irreversibly inhibits the protease.
Diagram 1: Mechanistic Divergence of Nucleophilic Attack
Caption: Divergent pathways based on nucleophile type and reaction energy. Amine attack leads to quinazolinones via an open intermediate, while enzymatic attack leads to stable inhibition.
Protocol 1: Synthesis of Quinazolin-4(3H)-ones via Aminolysis
Application: Generating focused libraries of 2,3-disubstituted quinazolinones.
Rationale
Direct reaction with primary amines involves an initial nucleophilic attack at C4 to open the ring, forming an N-acyl anthranilamide intermediate. Under thermal forcing or dehydrating conditions, this intermediate cyclizes (loss of water) to form the thermodynamically stable quinazolinone.
Solvent: Pyridine (acts as both solvent and base) or Ethanol/Acetic Acid.
Monitoring: TLC (Ethyl acetate/Hexane 3:7).
Step-by-Step Methodology
Preparation: Dissolve 1.0 mmol of the benzoxazinone in 5 mL of dry pyridine.
Note: If using aliphatic amines, ethanol can be used, but pyridine is preferred for aromatic amines to facilitate proton transfer.
Addition: Add 1.1 mmol of the primary amine dropwise at room temperature.
Reflux: Heat the reaction mixture to reflux (115°C for pyridine) for 4–6 hours.
Checkpoint: Monitor TLC. The benzoxazinone spot (usually high Rf) should disappear. An intermediate amide spot may appear transiently before converting to the lower Rf quinazolinone.
Work-up:
Pour the cooled reaction mixture into 50 mL of crushed ice/water containing HCl (to neutralize pyridine).
The solid product will precipitate.
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Table 1: Optimization of Solvents for Quinazolinone Synthesis
Solvent
Temperature
Yield (%)
Comments
Pyridine
115°C
85-92%
Best for aromatic amines; acts as acid scavenger.
Ethanol
78°C
60-75%
Slower; intermediate bis-amide often isolated.
Acetic Acid
118°C
80-88%
Good for weakly nucleophilic amines; promotes cyclization.
DMF
153°C
70-80%
Difficult work-up; use only for solubility issues.
Protocol 2: Controlled Ring Opening (Solvolysis)
Application: Synthesis of N-acyl anthranilic acid derivatives (prodrugs or synthons).
Rationale
To stop the reaction at the ring-opened stage (avoiding recyclization), milder conditions and oxygen nucleophiles (water/alcohols) are used.
Methodology
Hydrolysis (Acidic):
Dissolve benzoxazinone in THF/Water (1:1).
Add catalytic HCl. Stir at RT for 2 hours.
Result: Formation of N-acyl anthranilic acid (Attack at C4).
Critical Control: Do not use excess base or prolonged heat, as this may induce rearrangements.
Protocol 3: Benzoxazinones as Serine Protease Inhibitors
Application: Biochemical assay for elastase or cathepsin G inhibition.
Mechanism of Action
Benzoxazinones are "mechanism-based inactivators." The active site serine (Ser195) of the protease attacks the C4 carbonyl. The ring opens, tethering the acyl group to the enzyme. The electron-withdrawing nature of the substituents (e.g., C2-aryl, C5-alkyl) stabilizes the acyl-enzyme complex, preventing deacylation (hydrolysis) and permanently disabling the enzyme.
Assay Protocol (96-well format)
Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.
Enzyme: Human Neutrophil Elastase (20 nM final concentration).
Inhibitor: Benzoxazinone derivative (dissolved in DMSO). Prepare serial dilutions (100 µM to 1 nM).
Incubate Enzyme + Inhibitor for 30 mins at 37°C (allows acylation to occur).
Add Substrate.
Measure fluorescence (Ex 380 nm / Em 460 nm) kinetically for 20 mins.
Data Analysis: Plot
vs. [Inhibitor] to determine . For covalent inhibitors, is the preferred metric.
Diagram 2: Protease Inhibition Pathway
Caption: The kinetic pathway of serine protease inhibition. Stability of the Acyl-Enzyme complex determines potency.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield of Quinazolinone
Incomplete Cyclization
Increase reaction time or add a dehydrating agent (e.g., anhydrous ).
Bis-amide Formation
Reaction stopped at ring opening
Switch solvent to acetic acid or increase temperature to >100°C.
Side Products (Ureas)
Attack at C2 vs C4
Steric bulk at C2 directs attack to C4. Ensure C2 substituent is sufficiently bulky if C4 attack is desired.
Hydrolysis of Inhibitor
Buffer pH too high
Benzoxazinones are unstable at pH > 8.5. Keep assay pH near 7.4.
References
Teshima, T., et al. Inhibition of human leukocyte elastase, porcine pancreatic elastase, cathepsin G, and bovine chymotrypsin A alpha with substituted benzoxazinones. Journal of Biological Chemistry, 1982.[3]
[Link]
Hamed, M., et al. Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents. Semantic Scholar, 2013.
[Link]
Karthikeyan, P., et al. Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1, 3]oxazin-4-one and Quinazolin-4(3H)-one.[4] Letters in Organic Chemistry, 2019.[4]
[Link]
Alharbi, N., et al. Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
[Link]
Application Notes & Protocols: Advanced One-Pot Synthesis of 2-Aryl-3,1-Benzoxazin-4-ones
Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on contemporary one-pot synthesis techniques for 2-aryl-3,1-benzoxazin-4-ones. This class of heterocyclic co...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on contemporary one-pot synthesis techniques for 2-aryl-3,1-benzoxazin-4-ones. This class of heterocyclic compounds is a cornerstone in medicinal chemistry and materials science, acting as crucial intermediates for pharmacologically active molecules like quinazolinones and possessing intrinsic biological activities.[1][2] The protocols herein move beyond classical multi-step procedures, focusing on efficient, atom-economical, one-pot methodologies that streamline synthesis, reduce waste, and often provide access to a wider array of derivatives. Each section explains the underlying chemical principles, offers field-tested insights into experimental nuances, and provides detailed, step-by-step protocols validated by authoritative literature.
Section 1: The Strategic Advantage of One-Pot Synthesis
In synthetic organic chemistry, the pursuit of elegance and efficiency is paramount. One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, embodies this pursuit. This strategy is particularly advantageous for constructing scaffolds like 2-aryl-3,1-benzoxazin-4-ones.
Core Benefits:
Process Intensification: Eliminates the need for intermediate isolation and purification steps, drastically reducing reaction time and solvent usage.
Enhanced Yields: Minimizes material loss that inevitably occurs during multi-step workups and transfers.
Improved Atom Economy: Maximizes the incorporation of starting material atoms into the final product, a key principle of green chemistry.[3]
Access to Novel Derivatives: Allows for the in situ generation of reactive intermediates that might be unstable or difficult to isolate, enabling novel molecular constructions.
This guide details three distinct and powerful one-pot strategies, each leveraging different catalytic systems and activation methods to achieve the target benzoxazinone core from simple, readily available precursors.
Caption: A generalized workflow for one-pot synthesis.
Section 2: Method A: Oxidative Cascade of Anthranilic Acids and Aryl Aldehydes
This elegant approach constructs the benzoxazinone ring through an iodine-catalyzed oxidative cascade, representing a transition-metal-free strategy that utilizes an inexpensive and readily available catalyst.
Principle and Rationale
The reaction proceeds via an initial condensation between anthranilic acid and an aryl aldehyde to form a Schiff base (imine) intermediate. The core innovation lies in the subsequent intramolecular cyclization and oxidation sequence, promoted by molecular iodine (I₂) with an affordable co-oxidant like Oxone. This avoids the need for pre-functionalized starting materials or harsh dehydrating agents. The causality is clear: iodine acts as a Lewis acid to facilitate cyclization and as a catalyst in the oxidation cycle to aromatize the heterocyclic ring.
Reaction Mechanism
The mechanism involves three key stages:
Imine Formation: The amino group of anthranilic acid nucleophilically attacks the aldehyde carbonyl, followed by dehydration to form the N-arylidene-2-aminobenzoic acid intermediate.
Intramolecular Cyclization: The carboxylic acid group then performs an intramolecular nucleophilic attack on the imine carbon, forming a dihydro-benzoxazinone intermediate.
Oxidative Aromatization: The I₂/Oxone system facilitates the removal of two hydrogen atoms from the newly formed ring, leading to the stable, aromatic 2-aryl-3,1-benzoxazin-4-one product.
Caption: Mechanism for I₂-catalyzed oxidative cascade.
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add anthranilic acid (1.0 mmol), the desired aryl aldehyde (1.1 mmol), and iodine (I₂, 0.2 mmol).
Solvent Addition: Add acetonitrile (10 mL) as the solvent.
Oxidant Addition: To this stirring suspension, add Oxone (potassium peroxymonosulfate, 2.0 mmol) in a single portion.
Reaction Execution: Seal the flask and stir the mixture at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. Reactions are typically complete within 2-4 hours.
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 15 mL) to remove excess iodine.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from ethanol to afford the pure 2-aryl-3,1-benzoxazin-4-one.[4]
Expert Insights & Trustworthiness
Critical Parameter: The efficiency of the oxidation step is crucial. Ensure the Oxone is fresh and added correctly. Incomplete oxidation will result in the isolation of the dihydro-benzoxazinone intermediate.
Substituent Effects: Electron-donating groups on the aryl aldehyde generally lead to faster reactions and higher yields. Conversely, strongly electron-withdrawing groups on the anthranilic acid can slightly decrease nucleophilicity and slow the initial condensation step.[4]
Self-Validation: The protocol's integrity is validated by the clear color change. The initial dark brown color from iodine will fade as the reaction proceeds and will be completely discharged upon quenching with sodium thiosulfate. A successful reaction yields a clean spot on the TLC plate.
This modern one-pot method provides a facile route to the benzoxazinone core by coupling readily available anthranilic acids with α-keto acids, using an inexpensive copper catalyst.[4][5] A key advantage is the avoidance of aldehydes, which can be prone to self-condensation or over-oxidation.
Principle and Rationale
The strategy hinges on a copper(I)-catalyzed decarboxylative amidation. The α-keto acid serves as an aroyl synthon. Under thermal conditions, it decarboxylates to generate a reactive acyl species, which is trapped in situ by the amino group of anthranilic acid to form an N-acylanthranilic acid intermediate. This intermediate then undergoes a final intramolecular cyclodehydration to furnish the product. The copper catalyst is essential for facilitating the initial decarboxylative coupling process under mild conditions.[4]
Reaction Mechanism
Decarboxylation: The α-keto acid, coordinated to the copper catalyst, undergoes decarboxylation to form a reactive aroyl-copper species.
Amidation: This species reacts directly with the amino group of anthranilic acid to yield the N-aroylanthranilic acid intermediate.
Cyclodehydration: The intermediate undergoes intramolecular nucleophilic attack from the carboxylic acid's hydroxyl group onto the amide carbonyl, followed by dehydration to form the final benzoxazinone ring.
Caption: Pathway for copper-catalyzed one-pot synthesis.
Vessel Preparation: To an oven-dried Schlenk tube, add anthranilic acid (0.5 mmol), the α-keto acid (0.6 mmol), and copper(I) chloride (CuCl, 10 mol%).
Solvent and Base: Add DMSO (2 mL) as the solvent, followed by triethylamine (Et₃N, 1.0 mmol) as the base.
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction for 12-24 hours. Monitor progress via TLC.
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water (20 mL).
Extraction: Extract the product with ethyl acetate (3 x 15 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the residue by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to obtain the pure product.[4]
Expert Insights & Trustworthiness
Catalyst Integrity: Copper(I) chloride is sensitive to oxidation. Using a fresh bottle or ensuring an inert atmosphere during setup can be beneficial, although the protocol is generally robust.
Solvent Choice: DMSO is an effective solvent for this transformation due to its high boiling point and ability to dissolve the reactants and intermediates.
Green Chemistry Variant: For a greener alternative, a visible-light-mediated version of this reaction has been developed that avoids high temperatures and uses a photocatalyst under air, representing the cutting edge in sustainable synthesis.[6]
Self-Validation: A successful reaction will show the complete consumption of the starting anthranilic acid and the formation of a single, less polar product spot on the TLC plate.
Microwave-assisted organic synthesis (MAOS) offers a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[7][8] This method applies microwave irradiation to the classical cyclodehydration of in situ formed N-acylanthranilic acids.
Principle and Rationale
This protocol is a one-pot, two-step sequence. First, anthranilic acid is acylated with an acid chloride or anhydride. Second, instead of isolating the N-acyl intermediate, a cyclodehydrating agent (often acetic anhydride, which can also serve as a reactant) is used under microwave irradiation to rapidly effect the final ring closure.[7] The microwave energy efficiently couples with the polar reactants and intermediates, leading to rapid, uniform heating that dramatically shortens reaction times from hours to minutes.
Reactant Mixing: In a 10 mL microwave process vial, place 2-aminobenzoic acid (5 mmol) and acetic anhydride (15 mmol, 3 equivalents).
Microwave Irradiation: Cap the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture for 2 minutes at 210 W.
Cooling and Re-irradiation: Safely cool the vessel to room temperature (approx. 5 minutes). Irradiate the mixture again for an additional 3 minutes at the same power.[7]
Work-up and Purification: After the final irradiation and cooling, add cold water to the vial to precipitate the product and hydrolyze any remaining acetic anhydride. Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. If necessary, the product can be recrystallized from a heptane/ethanol mixture.[7]
Expert Insights & Trustworthiness
Safety First: Microwave synthesis involves superheating liquids under pressure. Always use vessels and equipment specifically designed for this purpose and follow the manufacturer's safety guidelines.
Power and Time: The optimal microwave power and irradiation time may vary depending on the specific substrate and the model of the microwave reactor. A preliminary optimization is recommended.
Solvent-Free Advantage: This specific protocol is particularly "green" as it eliminates the need for a reaction solvent, simplifying work-up and reducing chemical waste.[8]
Self-Validation: The reaction's completion can be rapidly checked by TLC after the irradiation sequence. A successful synthesis will yield a highly pure crystalline solid directly from the work-up, often not requiring further chromatographic purification.
Section 5: Comparative Analysis of One-Pot Methodologies
Feature
Method A: I₂-Oxidative Cascade
Method B: Cu-Decarboxylative Coupling
Method C: Microwave Cyclodehydration
Key Reagents
Anthranilic Acid, Aryl Aldehyde
Anthranilic Acid, α-Keto Acid
Anthranilic Acid, Anhydride/Acyl Chloride
Catalyst/Promoter
I₂ / Oxone
CuCl
None (Energy Source)
Energy Source
Conventional Heating (80 °C)
Conventional Heating (100 °C)
Microwave Irradiation (210-300 W)
Typical Time
2-4 hours
12-24 hours
5-10 minutes
Yield Range
75-85%
50-87%
88-92%
Green Aspects
Metal-free, affordable oxidant
Uses simple precursors
Extremely fast, often solvent-free
Key Advantage
Operationally simple, metal-free
Avoids sensitive aldehydes
Unmatched reaction speed
Potential Drawback
Requires co-oxidant
Longer reaction times
Requires specialized equipment
References
Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). International Journal of Modern Organic Chemistry.
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024). MDPI. [Link]
Efficient Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones under Microwave Irradiation. Bulletin of the Korean Chemical Society.
One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. (n.d.). PMC. [Link]
Efficient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones under microwave irradiation. (2025). Journal of Chemical Research.
Microwave Assisted Synthesis of 2,2′-Arylene-substituted Bis(4H-3,1-Benzoxazin-4-one) Derivatives Using the Complex Cyanuric Chloride/N,N-Dimethylformamide. (2012). PMC. [Link]
One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. (2013). Chemistry Central Journal. [Link]
Synthesis of 2‐Aryl‐4H‐Benzo[d][1][4]oxazin‐4‐ones. (n.d.). ResearchGate. [Link]
Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. (2008). Iranian Journal of Organic Chemistry.
One-Pot Green Synthesis of 4H-Benzo[d][1][4]oxazin-4-one Derivatives via Visible-Light Catalysis. (n.d.). New Journal of Chemistry. [Link]
Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. (n.d.). Journal of the Chemical Society C: Organic. [Link]
Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. (n.d.). Scholars Research Library. [Link]
Application Notes and Protocols for the Synthesis of Quinazolin-4(3H)-ones via Reaction of 4H-3,1-Benzoxazin-4-one Derivatives with Primary Amines
Introduction: The Strategic Importance of the Benzoxazinone-Quinazolinone Scaffold In the landscape of medicinal chemistry and drug development, the quinazolin-4(3H)-one core is a privileged scaffold, forming the structu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Benzoxazinone-Quinazolinone Scaffold
In the landscape of medicinal chemistry and drug development, the quinazolin-4(3H)-one core is a privileged scaffold, forming the structural basis for a multitude of compounds with significant pharmacological activities. These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The reaction of 4H-3,1-benzoxazin-4-one derivatives with primary amines represents a robust, efficient, and highly versatile synthetic route to access this critical heterocyclic system.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols and underlying principles for reacting 4H-3,1-benzoxazin-4-one derivatives with primary amines. We will delve into the reaction mechanism, explore critical experimental parameters, and present detailed, field-proven protocols for both conventional and microwave-assisted synthesis. The aim is to equip the reader with not just a set of instructions, but a deeper understanding of the reaction to enable effective troubleshooting and optimization.
Reaction Mechanism: A Tale of Ring-Opening and Recyclization
The transformation of a 4H-3,1-benzoxazin-4-one to a quinazolin-4(3H)-one upon reaction with a primary amine is a classic example of a nucleophilic acyl substitution followed by an intramolecular cyclization-dehydration. The process can be dissected into two key stages:
Nucleophilic Attack and Ring Opening: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon (C4) of the benzoxazinone ring. This leads to the formation of a tetrahedral intermediate which subsequently collapses, cleaving the C-O bond of the ester within the heterocyclic ring. The result is the formation of an N-acylanthranilamide intermediate.
Intramolecular Cyclization and Dehydration: The newly formed amide nitrogen of the anthranilamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the acyl group. This intramolecular cyclization forms a new six-membered ring. The resulting tetrahedral intermediate eliminates a molecule of water (dehydration) to yield the thermodynamically stable, aromatic quinazolin-4(3H)-one ring system.
Diagram: Generalized Reaction Mechanism
A simplified representation of the reaction mechanism.
Key Experimental Parameters: A Guide to Optimization
The success and efficiency of the synthesis are contingent on several key parameters. Understanding their interplay is crucial for optimizing reaction conditions for specific substrates.
Parameter
Influence on Reaction
Recommendations and Considerations
Solvent
The polarity and boiling point of the solvent can significantly impact reaction rates and yields. Protic solvents can facilitate proton transfer, while aprotic polar solvents can enhance the solubility of reactants.
Ethanol: A common, cost-effective protic solvent suitable for many reactions, especially under reflux.[4] Pyridine: Acts as both a solvent and a base, which can be beneficial, particularly when starting from anthranilic acid and an acyl chloride.[2] Dimethylformamide (DMF) / Dimethylacetamide (DMAC): High-boiling aprotic polar solvents, often used for less reactive amines or for microwave-assisted synthesis to reach higher temperatures.[5]
Temperature
Higher temperatures generally accelerate the reaction rate, particularly the dehydration step.
Conventional Heating: Reflux temperatures of the chosen solvent are typically employed (e.g., ethanol at ~78 °C).[4] Microwave Irradiation: Allows for rapid heating to temperatures above the solvent's boiling point in a sealed vessel, significantly reducing reaction times from hours to minutes.[5][6][7]
Reactant Stoichiometry
The molar ratio of the primary amine to the benzoxazinone derivative can influence the reaction's completeness.
A slight excess of the primary amine (1.1 to 1.5 equivalents) is often used to drive the reaction to completion. However, a large excess may complicate purification.
Catalyst
While many reactions proceed without a catalyst, acidic or basic conditions can sometimes facilitate the reaction.
Acetic Acid (Glacial): Often used as a solvent or co-solvent, providing an acidic environment that can catalyze the dehydration step. Lewis Acids (e.g., ZnCl₂): Can be employed to activate the carbonyl group of the benzoxazinone, particularly with less nucleophilic amines.
Nature of Substituents
Electron-withdrawing groups on the benzoxazinone ring can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack. Steric hindrance on either the benzoxazinone or the primary amine can slow down the reaction.
For sterically hindered substrates, higher temperatures, longer reaction times, or microwave assistance may be necessary.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrates used.
Protocol 1: Conventional Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one
This protocol details a standard method using conventional heating.
Materials:
2-Methyl-4H-3,1-benzoxazin-4-one
Aniline
Glacial Acetic Acid
Ethanol
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Standard glassware for workup and filtration
Procedure:
To a 100 mL round-bottom flask, add 2-methyl-4H-3,1-benzoxazin-4-one (1.61 g, 10 mmol).
Dimethylacetamide (DMAC) or a suitable high-boiling solvent
Microwave synthesis vial (10-20 mL) with a snap cap
Microwave synthesizer
Standard glassware for workup and filtration
Procedure:
In a 10 mL microwave synthesis vial, combine the 2-substituted-4H-3,1-benzoxazin-4-one derivative (1 mmol) and the primary amine (1.2 mmol, 1.2 equivalents).
Add DMAC (3-5 mL) to the vial.
Seal the vial with a cap and place it in the microwave synthesizer.
Irradiate the mixture at 150-180 °C for 10-20 minutes. The specific temperature and time should be optimized for the substrates.
After the reaction is complete, cool the vial to room temperature.
Transfer the reaction mixture to a beaker containing ice-cold water (50 mL).
Collect the precipitated product by vacuum filtration and wash thoroughly with water.
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Diagram: General Experimental Workflow
A generalized workflow for the synthesis of quinazolinones.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Product Yield
1. Incomplete reaction. 2. Unstable starting material or product under reaction conditions. 3. Low reactivity of the amine.
1. Increase reaction time and/or temperature. Consider switching to microwave synthesis. 2. Use milder conditions or a different solvent. 3. Use a more polar, higher-boiling solvent (e.g., DMAC). A catalyst (e.g., glacial acetic acid) may be beneficial.
Formation of Multiple Byproducts
1. Side reactions due to high temperatures. 2. Presence of impurities in starting materials. 3. Reaction with the solvent.
1. Lower the reaction temperature. 2. Ensure the purity of benzoxazinone and amine. 3. Choose a more inert solvent.
Difficulty in Product Isolation/Purification
1. Product is soluble in the workup solvent (water). 2. Oily product instead of a solid precipitate. 3. Impurities co-crystallize with the product.
1. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), then wash, dry, and evaporate the solvent. 2. Try triturating the oil with a non-polar solvent (e.g., hexane) to induce solidification. Column chromatography may be necessary. 3. Try a different recrystallization solvent or solvent system.
Conclusion
The reaction of 4H-3,1-benzoxazin-4-one derivatives with primary amines is a cornerstone synthetic strategy for accessing the medicinally significant quinazolin-4(3H)-one scaffold. By understanding the underlying mechanism and the influence of key experimental parameters, researchers can effectively tailor protocols to a wide range of substrates. The advent of microwave-assisted synthesis offers a powerful tool to accelerate this transformation, enabling rapid library synthesis and facilitating drug discovery efforts. The protocols and insights provided in this guide are intended to empower scientists to confidently and efficiently synthesize these valuable heterocyclic compounds.
References
Amrutkar, et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. J. Comput. Methods Mol. Des., 8(3):1-9. [Link]
(2026). Novel Microwave Assisted Synthesis of Some 3¬־ {2¬־ (1H¬־ 1, 2, 4-triazolyl) ethyl}¬־2¬־ Substituted Quinazolinone Ana. Progress in Chemical and Biochemical Research, 9(2), 118-129. [Link]
(2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Int. J. Modern Org. Chem., 2(2): 81-121. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
(2022). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. RSC Advances. [Link]
Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. International Journal of Molecular Sciences, 12(12), 8963–8974. [Link]
Shaabani, S., Afshari, R., & Afshari, E. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580329. [Link]
(2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]
Shaabani, S., Afshari, R., & Afshari, E. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]
Madkour, H. M. F. (n.d.). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles. Semantic Scholar. [Link]
(2021). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. RACO. [Link]
(n.d.). Synthesis and Reactivity of 6 Iodo 4H 3,1 Benzoxazin 4 One. Scribd. [Link]
Application Note: Microwave-Assisted Synthesis of 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one
Introduction & Scope The 4H-3,1-benzoxazin-4-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for quinazolinones and exhibiting intrinsic biological activities, including serine pro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
The 4H-3,1-benzoxazin-4-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for quinazolinones and exhibiting intrinsic biological activities, including serine protease inhibition (e.g., Human Leukocyte Elastase) and anti-inflammatory properties.
This Application Note details the microwave-assisted synthesis of 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one . The presence of the electron-deficient 3,5-dinitrophenyl moiety enhances the electrophilicity of the carbonyl center, making this derivative a potent intermediate for subsequent nucleophilic substitutions.
Comparison: Microwave vs. Conventional Thermal Heating
Traditional synthesis involves refluxing anthranilic acid with acid chlorides in pyridine or acetic anhydride for 4–12 hours, often resulting in yields of 50–70%. The microwave-assisted protocol described herein utilizes dielectric heating to achieve:
Reaction Time: Reduced from hours to minutes (typically <10 min).
Yield: Enhanced to >85% due to minimized thermal degradation.
The synthesis proceeds via a two-stage nucleophilic acyl substitution-cyclodehydration sequence.
N-Acylation: The amino group of anthranilic acid attacks the highly reactive 3,5-dinitrobenzoyl chloride. Pyridine acts as a base to scavenge the liberated HCl.
Cyclodehydration: Under microwave irradiation, the pendant carboxyl group attacks the newly formed amide carbonyl, followed by the elimination of water (facilitated by the dehydrating nature of the conditions or added acetic anhydride) to close the oxazine ring.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the formation of the benzoxazinone core. The high reactivity of the dinitro-substituted acid chloride accelerates the initial acylation.
3,5-Dinitrobenzoyl Chloride: Freshly recrystallized or high-purity grade (hydrolysis sensitive).
Pyridine: Anhydrous (stored over KOH pellets or molecular sieves).
Ethanol/Acetone: For recrystallization.
Ice/Water: For quenching.
Equipment
Microwave Reactor: Monomode or Multimode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
Note: Domestic microwaves are not recommended due to uneven heating ("hot spots") and lack of temperature control, which poses safety risks with nitro-compounds.
Reaction Vessel: 10 mL or 35 mL pressure-rated glass vial with Teflon-lined cap.
Experimental Protocol
Pre-Reaction Setup (Safety Critical)
Warning: 3,5-dinitrobenzoyl chloride is corrosive and a lachrymator. Nitro compounds are energetic. Perform all steps in a fume hood.
Stoichiometry: Calculate a 1:1.2 molar ratio of Anthranilic Acid to Acid Chloride.
Anthranilic Acid:[1][2][3][4][5][6][7][8] 1.37 g (10 mmol)
3,5-Dinitrobenzoyl Chloride: 2.76 g (12 mmol)
Pyridine:[1][4][5][6] 5.0 - 10.0 mL (acts as solvent and base)
Microwave Synthesis Workflow[1][9][10][11][12]
Figure 2: Operational workflow for the microwave-assisted synthesis.
Detailed Procedure
Solubilization: In the MW reaction vial, dissolve 1.37 g (10 mmol) of anthranilic acid in 5 mL of dry pyridine. Cool the solution to 0–5°C in an ice bath.
Addition: Slowly add 2.76 g (12 mmol) of 3,5-dinitrobenzoyl chloride portion-wise with stirring. Rationale: The reaction is exothermic; cooling prevents uncontrolled side reactions or premature precipitation of the intermediate.
Irradiation: Seal the vial and place it in the microwave reactor.
Method: Dynamic Power (Maintain Temperature).
Temperature: 120°C.
Hold Time: 5–8 minutes.
Stirring: High.
Note: If using a fixed power mode (less precise), use 200W for 2 minutes, cool, then 200W for 2 minutes (Pulse method).
Work-up:
Allow the vial to cool to ~50°C.
Pour the reaction mixture into 100 mL of crushed ice/water containing 5 mL of concentrated HCl. Rationale: HCl neutralizes the excess pyridine, solubilizing it as pyridinium chloride, ensuring the precipitate is the desired product.
Isolation: Stir vigorously for 10 minutes. Filter the solid precipitate under vacuum. Wash with cold water (3 x 20 mL) until the filtrate is neutral.
Purification: Recrystallize the crude solid from Ethanol or DMF/Water mixture to obtain yellow/orange crystals.
Results & Characterization
Comparative Efficiency Data[3]
Parameter
Conventional Heating (Reflux)
Microwave Assisted (This Protocol)
Solvent
Pyridine (Large excess)
Pyridine (Minimal)
Temperature
115°C (Reflux)
120°C (Controlled)
Time
4 – 6 Hours
5 – 8 Minutes
Yield
60 – 65%
85 – 92%
Work-up
Tedious (Solvent removal)
Simple (Precipitation)
Characterization Checklist (Self-Validation)
To validate the synthesis of 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one , ensure the following spectral features are present:
IR Spectroscopy (KBr):
1750–1770 cm⁻¹: Strong band corresponding to the lactone carbonyl (C=O) of the benzoxazinone ring. Absence of this band suggests failure of cyclization (open amide).
1620 cm⁻¹: C=N stretching of the oxazine ring.
1530 & 1350 cm⁻¹: Asymmetric and symmetric NO₂ stretching.
¹H NMR (DMSO-d₆):
δ 9.0–9.2 ppm: Signals for the protons on the dinitrophenyl ring (typically a triplet and doublet pattern, deshielded by nitro groups).
δ 7.5–8.2 ppm: Multiplet corresponding to the 4 protons of the benzoxazinone aromatic core.
Check: Disappearance of the broad -COOH signal (approx. 11-13 ppm) and -NH₂ signal from the starting anthranilic acid.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield / Sticky Solid
Incomplete cyclization.
Increase MW time by 2 mins or add 1 mL Acetic Anhydride to the reaction mixture (facilitates dehydration).
Ensure the quenching water is acidic (HCl) to fully remove pyridine. Recrystallize twice.
References
Chemistry of 4H-3,1-Benzoxazin-4-ones. Int. J. Modern Org. Chem., 2013.[4] (General mechanism and acylation-cyclization pathways).[1][4] 4[1][2][4][5][7][8][9][10][11][12]
Efficient Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones under Microwave Irradiation. Asian J. Chem. (Protocols for MW synthesis using acetic anhydride/pyridine). 13[1][2][4][5][7][8][9][10][11][12]
Synthesis of 2-phenyl-4H-benzo[d][1,3]oxazin-4-one... Ubaya Repository. (Specific protocol for anthranilic acid + benzoyl chloride in pyridine). 1
Studies on Some Benzoxazine-4-one Derivatives... Scientific & Academic Publishing. (Confirmation of 1:2 molar ratio or 1:1 ratio protocols for substituted derivatives). 14
Microwave-assisted synthesis of benzoxazinediones... Taylor & Francis. (Advantages of MW: 8 min vs 17 hours).[8][9] 8[2][4][5][7][8][9][10][11]
Application Notes & Protocols: In Vitro Enzyme Inhibition Assays for Benzoxazinone Derivatives
Here are the detailed Application Notes and Protocols for in vitro enzyme inhibition assays using benzoxazinone derivatives. Introduction: The Versatility of the Benzoxazinone Scaffold The benzoxazinone core is a privile...
Author: BenchChem Technical Support Team. Date: February 2026
Here are the detailed Application Notes and Protocols for in vitro enzyme inhibition assays using benzoxazinone derivatives.
Introduction: The Versatility of the Benzoxazinone Scaffold
The benzoxazinone core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Naturally occurring benzoxazinoids serve as chemical defenses in plants, and their synthetic derivatives have been explored for a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5] A key area of interest is their function as potent and often mechanism-based enzyme inhibitors, making them valuable lead compounds for therapeutic development.[1][6][7][8]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for conducting in vitro enzyme inhibition assays with benzoxazinone derivatives. We will delve into the underlying principles of inhibition, provide step-by-step experimental workflows for key enzyme targets, and offer insights into data analysis and interpretation, all from the perspective of ensuring robust, reproducible, and meaningful results.
The efficacy of benzoxazinones often stems from their chemical reactivity. The heterocyclic ring, particularly in 4H-3,1-benzoxazin-4-ones, contains an embedded ester or equivalent functionality that renders the carbonyl carbon susceptible to nucleophilic attack.
Mechanism-Based Inhibition: For serine proteases like chymotrypsin and elastase, 2-substituted 4H-3,1-benzoxazin-4-ones are well-characterized as mechanism-based inhibitors.[9] The catalytic serine residue of the enzyme attacks the benzoxazinone's carbonyl carbon, leading to ring-opening and the formation of a stable, covalent acyl-enzyme intermediate. This effectively inactivates the enzyme.[9]
Reversible Inhibition: While covalent modification is a common mechanism, benzoxazinone derivatives also exhibit various modes of reversible inhibition, including competitive, non-competitive, and mixed-type inhibition, depending on the specific derivative and target enzyme.[6][8] Kinetic analysis is therefore crucial to fully characterize the inhibitor's mode of action.
Key Enzyme Targets
The structural versatility of benzoxazinones allows them to target a diverse array of enzymes critical to various disease pathways.[1]
Serine Proteases: Enzymes like human leukocyte elastase (HLE), chymotrypsin, and trypsin are primary targets due to the mechanism described above.[1][5][8][9]
Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for treating Alzheimer's disease.[10] Several benzoxazinone derivatives have been developed and tested for this purpose.[11][12]
Lipoxygenases (LOX): These enzymes are involved in inflammatory pathways, and their inhibition is a target for treating inflammatory conditions.[13]
Other Targets: Studies have also shown benzoxazinones to be effective inhibitors of paraoxonase 1 (PON1) and aldose reductase (ALR2), which are implicated in atherosclerosis and diabetic complications, respectively.[6][7]
Core Principles of a Robust Enzyme Inhibition Assay
A successful inhibition assay is a self-validating system. The goal is to ensure that any observed decrease in signal is due to the specific inhibition of the target enzyme by the test compound and not an artifact.
Essential Assay Components
A typical biochemical inhibition assay includes the enzyme, its substrate, the inhibitor (test compound), a buffer to maintain pH and ionic strength, and any necessary co-factors.[14]
Key Parameters: IC₅₀ vs. Kᵢ
Two values are predominantly used to quantify an inhibitor's potency: IC₅₀ and Kᵢ.[15]
IC₅₀ (Half-maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions.[16][17] It is a practical and widely reported measure of potency. Crucially, the IC₅₀ value can vary with substrate concentration, especially for competitive inhibitors. [16][18]
Kᵢ (Inhibition Constant): This is the dissociation equilibrium constant for the enzyme-inhibitor complex. It represents a more absolute and universal measure of an inhibitor's binding affinity.[16] For competitive inhibitors, the IC₅₀ can be converted to a Kᵢ using the Cheng-Prusoff equation , provided the substrate concentration and the enzyme's Michaelis constant (Kₘ) are known.[16]
The Critical Role of Controls
Every assay plate must include a full set of controls to ensure data integrity.
Negative Control (100% Activity): Contains the enzyme, substrate, and the same concentration of vehicle (e.g., DMSO) used to dissolve the test compounds. This well defines the maximum reaction rate.
Positive Control: Contains the enzyme, substrate, and a known inhibitor of the target enzyme. This validates that the assay system is responsive to inhibition.
Blank (Background): Contains all reaction components except the enzyme. This is used to subtract any background signal from the substrate or test compound itself.[13]
General Experimental Workflow
The process for screening benzoxazinone derivatives follows a standardized workflow, which can be adapted for various enzymes and detection methods.
Caption: Workflow for calculating the IC50 value from raw kinetic data.
Calculate Reaction Rates (Velocity): For each well, determine the initial reaction rate (V) by calculating the slope (ΔAbsorbance / ΔTime) of the linear portion of your kinetic read.
Calculate Percent Inhibition: Use the rate from the negative control (V_control) and the rate from each inhibitor well (V_inhibitor) to calculate the percent inhibition using the formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
[13]3. Generate Dose-Response Curve: Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
Determine IC₅₀: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (sigmoidal dose-response) curve. [18][19]The software will calculate the IC₅₀ value, which is the concentration at the inflection point of the curve.
[16]
Representative Data Presentation
Results should be presented clearly, allowing for easy comparison between compounds.
Data are representative and compiled from literature sources for illustrative purposes.
Determining the Mechanism of Inhibition
To understand how a compound inhibits an enzyme, further kinetic studies are required. This involves measuring reaction rates at multiple substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data is then often visualized using a double-reciprocal Lineweaver-Burk plot (1/V vs. 1/[S]).
[20][21][22]
Caption: Lineweaver-Burk plots showing distinct patterns for different inhibition types.
Competitive: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases).
[22]* Non-competitive: Lines intersect on the X-axis (Km is unchanged, Vmax decreases).
[22]* Uncompetitive: Lines are parallel (both Vmax and Km decrease).
[22]
Troubleshooting and Best Practices
Compound Solubility: Benzoxazinones can be poorly soluble in aqueous buffers. Always prepare high-concentration stock solutions in 100% DMSO. When diluting into assay buffer, ensure the final DMSO concentration is consistent across all wells (including controls) and is typically kept at or below 1% to avoid affecting enzyme activity.
* Compound Interference: Test compounds may absorb light or fluoresce at the assay wavelengths, creating artifacts. Always run a control containing the highest concentration of inhibitor without any enzyme to check for interference.
[23]* Time-Dependent Inhibition: For mechanism-based or covalent inhibitors, the degree of inhibition may increase with longer pre-incubation times. It is crucial to standardize the pre-incubation time between the enzyme and inhibitor for reproducible results.
Assay Linearity: Ensure your assay is running under initial velocity conditions. The rate of product formation should be linear with respect to both time and enzyme concentration. If the reaction proceeds too far (>10-15% substrate conversion), the rate may slow down, leading to inaccurate IC₅₀ measurements.
[18]
References
Taslimi, P., et al. (2016). Some coumarins and benzoxazinones as potent paraoxonase 1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 165-170. Retrieved from [Link]
IC50 Determination. (n.d.). edX. Retrieved from [Link]
Enzyme kinetics and inhibition studies. (2025, September 15). Fiveable. Retrieved from [Link]
Malterud, K. E. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. Retrieved from [Link]
Aledo, J. C. (n.d.). Data analysis - Kinetic Mechanisms of Enzyme Inhibition and Activation. Retrieved from [Link]
Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Future Medicinal Chemistry, 13(8), 841-854. Retrieved from [Link]
Sravanthi, T., & Manju, S. L. (2015). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 7(12), 652-658. Retrieved from [Link]
Campos-Bermudez, V. A., et al. (2018). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 29(5), 936-953. Retrieved from [Link]
Ladeira, M. S., et al. (2000). Kinetic analysis of inhibitor actions on enzymes. Pesquisa Agropecuária Brasileira, 35(11), 2197-2204. Retrieved from [Link]
Lipoxygenase Activity Assay Kit (Fluorometric). (n.d.). BioVision Inc. Retrieved from [Link]
Chang, K. C., et al. (2020). Dihydrobenzoxazinone derivatives as aldose reductase inhibitors with antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 30(20), 127479. Retrieved from [Link]
Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Retrieved from [Link]
Bou-Salah, H., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from-[20]Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3048. Retrieved from [Link]
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from [Link]
Al-Ostath, A. I., et al. (2023). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Chemistry, 2023, 1-16. Retrieved from [Link]
Hadded, O., et al. (2017). Purification and characterization of a newly serine protease inhibitor from Rhamnus frangula with potential for use as therapeutic drug. 3 Biotech, 7(2), 148. Retrieved from [Link]
Thorne, N., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? (2023, April 24). ResearchGate. Retrieved from [Link]
Zhang, Y. (2019, October 5). Inhibition Kinetics Measurement. Protocols.io. Retrieved from [Link]
Nuti, E., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 978553. Retrieved from [Link]
Kim, S. H., et al. (2017). Synthesis of Functionalized 4H-3,1-Benzoxazines through Chemoselective Reduction of Benzoxazin-4-Ones. Bulletin of the Korean Chemical Society, 38(5), 585-588. Retrieved from [Link]
Küçükgüzel, I., et al. (2001). Synthesis and acetylcholinesterase (AChE) inhibitory activity of some N-substituted-5-chloro-2(3H)- benzoxazolone derivatives. Farmaco, 56(12), 953-958. Retrieved from [Link]
functional in vitro assays for drug discovery. (2023, August 18). YouTube. Retrieved from [Link]
Khan, I., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 71, 139-148. Retrieved from [Link]
Al-Kaabi, M. J., et al. (2020). Purification and Biochemical Characterization of a New Protease Inhibitor from Conyza dioscoridis with Antimicrobial, Antifungal and Cytotoxic Effects. Molecules, 25(22), 5439. Retrieved from [Link]
What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]
Qurrat-ul-Ain, et al. (2020). Expression and characterization of a new serine protease inhibitory protein in Escherichia coli. Biomedical Research and Therapy, 7(2), 3645-3654. Retrieved from [Link]
Villalobos-Molina, R., et al. (2008). Inhibition of acetylcholinesterase by two arylderivatives: 3a-Acetoxy-5H-pyrrolo(1,2-a) (3,1)benzoxazin-1,5-(3aH). Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 680-685. Retrieved from [Link]
Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. (2017). ResearchGate. Retrieved from [Link]
Méndez-Rojas, M. A., et al. (2018). Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core. Archiv der Pharmazie, 351(3-4), e1700305. Retrieved from [Link]
Application Note: High-Yield Synthesis of 2-(3,5-Dinitrophenyl)quinazolin-4(3H)-ones via Benzoxazinone Ring Transformation
Executive Summary This application note details the synthetic methodology for transforming 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one into 2,3-disubstituted quinazolin-4(3H)-ones . Quinazolinones are a privileged scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the synthetic methodology for transforming 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one into 2,3-disubstituted quinazolin-4(3H)-ones . Quinazolinones are a privileged scaffold in medicinal chemistry, exhibiting broad biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
The 3,5-dinitrophenyl moiety presents specific synthetic opportunities and challenges. The strong electron-withdrawing nitro groups significantly increase the electrophilicity of the benzoxazinone C-2 position, facilitating nucleophilic attack by amines. However, this same electronic effect can stabilize acyclic intermediates, requiring optimized dehydrative conditions to ensure efficient ring closure. This guide provides a robust, self-validating protocol for this transformation.
Mechanistic Insight & Pathway
Understanding the reaction mechanism is critical for troubleshooting low yields. The conversion proceeds via a nucleophilic attack of a primary amine (
) on the benzoxazinone lactone ring.
Reaction Pathway[2][3][4][5][6][7][8][9][10][11]
Nucleophilic Attack: The amine attacks the electrophilic carbonyl (C-4) or the imidate carbon (C-2). In 2-aryl systems, attack at C-4 is often kinetically favored, leading to ring opening.
Ring Opening: Formation of the acyclic N-acylanthranilamide intermediate (bis-amide).
Recyclization (Dehydration): Elimination of water to form the thermodynamically stable quinazolinone ring.
Critical Note: With the 3,5-dinitrophenyl substituent, the C-2 position is highly activated. While this accelerates the initial reaction, the resulting intermediate requires sufficient thermal energy to eliminate water and cyclize. Incomplete cyclization is a common failure mode, often mistaken for impurity.
Figure 1: Mechanistic pathway for the conversion of benzoxazinone to quinazolinone.[1][2][4] The rate-limiting step is often the final dehydration.
Experimental Protocols
Pre-requisite: Quality Control of Starting Material
Ensure the starting 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one is dry and free of unreacted anthranilic acid.
Verification: IR Spectrum should show a strong lactone carbonyl stretch at 1745–1765 cm⁻¹ . If a broad OH peak (2500–3300 cm⁻¹) is present, the starting material is hydrolyzed and must be re-cyclized using acetic anhydride.
Protocol A: Reaction with Primary Aromatic/Aliphatic Amines
This method is suitable for anilines, benzylamines, and alkylamines.
Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 5.0 mmol of the benzoxazinone in 20 mL of absolute ethanol.
Addition: Add 6.0 mmol (1.2 equiv) of the appropriate primary amine.
Note: If the amine is a solid, dissolve it in a minimal amount of ethanol before addition.
Reflux: Heat the mixture to reflux (
).
Observation: The suspension usually clears as the ring opens to the intermediate, then a new precipitate (the quinazolinone) may form.
Duration: Reflux for 4–6 hours. Monitor by TLC (System: Ethyl Acetate:Hexane 3:7).
Cyclization Drive (Critical): If TLC shows the acyclic intermediate (lower
than product), add 0.5 mL of glacial acetic acid or fused sodium acetate and continue reflux for 2 hours.
Workup:
Cool the reaction mixture to room temperature.
Pour the mixture into 100 mL of crushed ice/water with vigorous stirring.
Neutralize with dilute HCl if pyridine was used.
Isolation: Filter the solid precipitate under vacuum. Wash with cold water (
) followed by cold ethanol ().
Purification: Recrystallize from ethanol or DMF/water mixture.
Protocol B: Reaction with Hydrazine (Synthesis of 3-Aminoquinazolinones)
3-Amino derivatives are versatile precursors for Schiff bases.
Reagents:
Benzoxazinone Substrate (1.0 equiv)
Hydrazine Hydrate (99%) (2.0 equiv)
Solvent: n-Butanol or Ethanol
Step-by-Step Methodology:
Setup: Dissolve 5.0 mmol of benzoxazinone in 25 mL of n-butanol. (n-Butanol provides a higher reflux temperature (
), ensuring complete cyclization).
Addition: Dropwise add 10.0 mmol of hydrazine hydrate.
Reflux: Reflux for 3–5 hours.
Isolation: Cool the mixture. The product often crystallizes directly from n-butanol. Filter and wash with ethanol.[5][6]
Data Analysis & Validation
Expected Spectral Characteristics
Successful conversion is confirmed by the shift in the carbonyl stretching frequency and the appearance of N-substituent signals.
Feature
Starting Material (Benzoxazinone)
Product (Quinazolinone)
IR: C=O Stretch
1745–1765 cm⁻¹ (Lactone)
1660–1690 cm⁻¹ (Amide)
IR: N-H Stretch
Absent
Absent (unless or )
¹H NMR
No N-R signals
Signals for N-R group present
Solubility
Soluble in hot non-polar solvents
Generally less soluble; requires polar solvents (DMSO, DMF)
Yield Optimization Table
Typical yields observed with 3,5-dinitro derivatives due to electronic activation:
Nucleophile (Amine)
Solvent
Temp ()
Typical Yield (%)
Aniline ()
Ethanol
78
75–85%
Benzylamine ()
Ethanol
78
80–90%
Hydrazine ()
n-Butanol
117
65–75%
Methylamine ()
Ethanol (sealed tube)
80
70–80%
Troubleshooting & Expert Tips
Issue: Incomplete Cyclization
Symptom: IR shows split carbonyl peaks (1660 cm⁻¹ and 1640 cm⁻¹) or broad OH/NH bands.
Cause: The reaction stopped at the bis-amide intermediate. The electron-withdrawing nitro groups stabilize the amide carbonyl, making the leaving group (OH) less labile.
Solution: Perform a "fusion" reaction. Heat the intermediate neat (solvent-free) in an oil bath at
for 1 hour, or reflux in glacial acetic acid for 2 hours.
Issue: Poor Solubility
Symptom: Reactants remain as a sludge; low conversion.
Cause: The 3,5-dinitrophenyl group reduces solubility in ethanol.
Solution: Switch solvent to Dioxane or DMF . If using DMF, pour into ice water to precipitate the product.
Issue: Hydrolysis of Starting Material
Symptom: Formation of anthranilic acid derivatives instead of quinazolinone.
Cause: Wet solvent or wet amine. The benzoxazinone ring is moisture-sensitive.
Solution: Use anhydrous solvents and dry glassware. Add molecular sieves to the reaction flask.
Workflow Visualization
Figure 2: Step-by-step experimental decision tree for synthesis and purification.
References
Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). University of Mosul. Detailed review of benzoxazinone reactivity and conversion to quinazolinones.
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2013). Iranian Journal of Pharmaceutical Research. Protocol for reacting benzoxazinones with amines and hydrazine.
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. (2023). Molecules. Recent methodologies for 2-substituted quinazolinone synthesis via benzoxazinone intermediates.
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones. (2020). Frontiers in Chemistry. Alternative green chemistry approaches for this transformation.
Preventing hydrolysis of the benzoxazinone ring during purification
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for benzoxazinone chemistry. This guide is designed to provide in-depth troubleshooting advice and answers t...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzoxazinone chemistry. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals working with these versatile but often sensitive heterocyclic compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering insights grounded in both chemical principles and extensive laboratory experience.
The 4H-3,1-benzoxazin-4-one scaffold is a cornerstone in medicinal chemistry, appearing in compounds with a wide array of biological activities, including as serine protease inhibitors and antifungal agents.[1][2][3] However, the inherent reactivity of the benzoxazinone ring, particularly its susceptibility to hydrolysis, presents significant challenges during synthesis, purification, and handling. This guide is structured to help you navigate these challenges effectively.
This section addresses specific problems you may encounter during the purification of benzoxazinone derivatives and offers practical, step-by-step solutions.
Issue 1: My benzoxazinone is degrading during silica gel chromatography. What's happening and how can I prevent it?
Answer:
This is a very common issue. Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH) on its surface.[4] This acidic environment can catalyze the hydrolysis of the benzoxazinone ring, leading to the formation of the corresponding N-acylanthranilic acid.[1][5] The problem is often exacerbated by the presence of residual water in the solvents or on the silica itself.
Causality: The mechanism involves protonation of the ring's nitrogen or carbonyl oxygen, which activates the C4-carbonyl group toward nucleophilic attack by water.[5] This leads to ring opening. Some studies have noted that hydrolytic decomposition during silica gel column chromatography can significantly diminish yields.[6][7]
Step-by-Step Mitigation Protocol:
Deactivate the Silica Gel:
Method A: Triethylamine Wash. Before packing your column, prepare a slurry of the silica gel in your chosen non-polar solvent (e.g., hexane) containing 1% triethylamine (Et₃N).[8] Let this stand for about an hour, then pack the column as usual. This process neutralizes the acidic silanol groups. Remember to also add 0.5-1% Et₃N to your mobile phase to maintain the neutral environment.
Method B: Ammonia Vapor. For a solvent-free deactivation, you can place the silica gel in a desiccator with a beaker of concentrated ammonium hydroxide for several hours. The ammonia vapor will neutralize the acidic sites.
Use Anhydrous Conditions:
Ensure all your solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation).
Dry your crude product thoroughly under high vacuum before loading it onto the column.
Consider Alternative Stationary Phases:
Neutral Alumina: Alumina is available in acidic, neutral, and basic forms.[8][9] Neutral alumina is an excellent alternative to silica for purifying acid-sensitive compounds.
Florisil® (Magnesium Silicate): This is a milder, neutral stationary phase that can be effective for separating less polar compounds.[4]
Reversed-Phase Silica (C18): For more polar benzoxazinones, reversed-phase chromatography using a mobile phase of water and an organic solvent (like methanol or acetonitrile) can be highly effective.[9] This approach avoids the acidic environment of normal-phase silica.
Issue 2: I'm observing my product decomposing in the vial after purification. What storage conditions are optimal?
Answer:
Post-purification stability is crucial. The primary culprits for degradation upon storage are residual moisture and atmospheric humidity, which can facilitate slow hydrolysis over time.
Causality: Even trace amounts of water can lead to the slow opening of the benzoxazinone ring, especially if any acidic or basic impurities are present from the purification process (e.g., residual trifluoroacetic acid from HPLC or triethylamine from chromatography).
Recommended Storage Protocol:
Thorough Drying: After purification, dissolve your compound in a minimal amount of a volatile, anhydrous solvent (e.g., dichloromethane or diethyl ether), transfer it to a pre-weighed vial, and remove the solvent under a stream of dry nitrogen or argon. Then, place the vial under a high vacuum for several hours to remove any final traces of solvent and moisture.
Inert Atmosphere: Store the dried compound under an inert atmosphere (argon or nitrogen). This can be achieved by backfilling the vial with the inert gas before sealing.
Low Temperature: Store the sealed vial at a low temperature, such as in a freezer (-20 °C) or even an ultra-low freezer (-80 °C) for long-term storage. This significantly reduces the rate of any potential degradation reactions.
Desiccation: Place the storage vial inside a desiccator containing a drying agent (e.g., Drierite® or phosphorus pentoxide) to protect it from ambient moisture.
Frequently Asked Questions (FAQs)
This section covers fundamental questions about the chemistry and stability of the benzoxazinone ring.
Q1: What is the fundamental mechanism of benzoxazinone ring hydrolysis?
A1: The hydrolysis of the 4H-3,1-benzoxazin-4-one ring can be catalyzed by both acid and base.[5]
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrogen atom or the C4-carbonyl oxygen. This enhances the electrophilicity of the C4-carbonyl carbon, making it more susceptible to nucleophilic attack by water. Subsequent ring opening yields the corresponding N-acylanthranilic acid.[1][5]
Base-Catalyzed Hydrolysis: In basic media, a hydroxide ion directly attacks the C4-carbonyl carbon. This is often the rate-determining step. The resulting tetrahedral intermediate then collapses, leading to the cleavage of the ester bond and formation of the carboxylate of the N-acylanthranilic acid.[5] Isotopic labeling studies with oxygen-18 enriched water have confirmed that under acidic conditions, nucleophilic attack occurs at the C2 position, while under basic conditions, the attack is at the C4 position.[5]
Q2: How does the substituent at the 2-position affect the stability of the ring?
A2: The electronic nature of the substituent at the C2 position significantly influences the ring's stability.
Electron-Withdrawing Groups (EWGs): EWGs increase the electrophilicity of the C2 carbon, making the ring more susceptible to nucleophilic attack and subsequent hydrolysis, especially under acidic conditions.
Electron-Donating Groups (EDGs): EDGs can donate electron density to the ring system, which can help to stabilize the ring against nucleophilic attack.
Steric Hindrance: Bulky substituents at the C2 position can sterically hinder the approach of a nucleophile, thereby increasing the kinetic stability of the benzoxazinone ring.[1]
Q3: Are there any analytical techniques to monitor hydrolysis during my experiment?
A3: Yes, several techniques are well-suited for this.
Thin-Layer Chromatography (TLC): This is the quickest method. The hydrolyzed product (N-acylanthranilic acid) is significantly more polar than the parent benzoxazinone due to the free carboxylic acid. It will have a much lower Rf value on a silica TLC plate. You can often see a new, lower spot appearing over time if hydrolysis is occurring.
Proton NMR (¹H NMR) Spectroscopy: You can monitor the reaction in an NMR tube. The disappearance of characteristic benzoxazinone peaks and the appearance of new peaks corresponding to the N-acylanthranilic acid can be tracked. The rates of decomposition can be determined by adding H₂O to a dimethyl sulfoxide solution of the compound and monitoring the spectral changes.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very sensitive method. You can inject a small aliquot of your reaction or purification fraction into the LC-MS. You will see a peak for your benzoxazinone's molecular weight and a separate peak for the hydrolyzed product, which will have a mass increase of 18 Da (the mass of a water molecule).
Data Summary & Visual Guides
Table 1: Stationary Phase Selection Guide for Benzoxazinone Purification
Diagram 1: Decision Workflow for Purification Strategy
This workflow provides a logical path to selecting the appropriate purification method to minimize hydrolysis.
Caption: Decision tree for selecting a purification method.
Diagram 2: pH-Dependent Hydrolysis of Benzoxazinone
This diagram illustrates the two primary pathways for the hydrolytic ring-opening of the benzoxazinone core.
Caption: Acid vs. Base-catalyzed hydrolysis mechanisms.
References
Neighbouring carboxy-group catalysis of ring opening of 3,1-benzoxazin-4-ones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
Studies on the hydrolysis of 3,1-benzoxazin-4-ones. Journal of the Chemical Society B. Available from: [Link]
Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. ACS Publications. Available from: [Link]
Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. Available from: [Link]
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available from: [Link]
Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. WUR eDepot. Available from: [Link]
Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][11][12]oxazin-4-one and Quinazolin-4(3H)-one. ResearchGate. Available from: [Link]
Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Available from: [Link]
Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences. Available from: [Link]
Structures of (a) benzoxazinone derivatives [adapted from Cambier et... ResearchGate. Available from: [Link]
Cationic ring-opening polymerization of benzoxazines. Polymer. Available from: [Link]
Alternatives to silica gel or alternative method of purification? Reddit. Available from: [Link]
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available from: [Link]
Are there alternatives for silica for column chromatography? ResearchGate. Available from: [Link]
Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. Universidad de Cádiz. Available from: [Link]
Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry. Available from: [Link]
Is there any method other than column chromatography to purify compound. ResearchGate. Available from: [Link]
Identification and Quantification of Selected Benzoxazinoids and Phenolics in Germinated Spelt (Triticum spelta). Molecules. Available from: [Link]
Chromatography: The Solid Phase. University of Rochester. Available from: [Link]
Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. Available from: [Link]
A proposed mechanism for benzoxazinone synthesis. ResearchGate. Available from: [Link]
Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. SciELO. Available from: [Link]
When should I use an amine-bonded silica for flash chromatography? Biotage. Available from: [Link]
Study on the chemical stability of benzoxazine‐based phenolic resins in carboxylic acids. Wiley Online Library. Available from: [Link]
A Facile and Efficient Analytical Method For Separation of A Series of Substituted Benz-1,3-oxazin-2-ones by LC/ LCMS. ResearchGate. Available from: [Link]
Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed. Available from: [Link]
Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Available from: [Link]
Synthesis and Screening of some benzoxazinone derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]azinone-derivatives/)
A Researcher's Guide to the 1H NMR Spectral Analysis of 2-(3,5-dinitrophenyl)-4H-3,1-Benzoxazin-4-one: A Comparative Approach
For the discerning researcher in medicinal chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (N...
Author: BenchChem Technical Support Team. Date: February 2026
For the discerning researcher in medicinal chemistry and drug development, the unambiguous structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the 1H NMR spectrum of 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one, a molecule of interest for its potential biological activities stemming from the benzoxazinone core.[1][2][3][4]
This document moves beyond a simple recitation of spectral data. Herein, we will dissect the predicted 1H NMR spectrum of the title compound, grounding our interpretation in the fundamental principles of chemical shifts and spin-spin coupling. Furthermore, we will present a comparative analysis with alternative analytical techniques, providing a holistic perspective on its characterization. Detailed, field-proven experimental protocols are also included to ensure the reproducibility and integrity of the presented data.
The Predicted 1H NMR Spectrum: A Detailed Interpretation
Molecular Structure and Proton Environments:
Figure 1. Structure of 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one with proton numbering.
The molecule possesses two distinct aromatic rings: the benzoxazinone ring system and the 3,5-dinitrophenyl substituent. This gives rise to several unique proton signals.
A. The Benzoxazinone Ring Protons (H-5, H-6, H-7, H-8):
The four protons on the benzene ring of the benzoxazinone moiety will appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. Their precise chemical shifts and coupling patterns are dictated by the electronic influence of the fused oxazinone ring and the substituents on it.
H-5: This proton is ortho to the carbonyl group (C=O), which is an electron-withdrawing group. Therefore, H-5 is expected to be the most deshielded of the benzoxazinone protons, appearing at the downfield end of the aromatic region, likely around δ 8.2-8.4 ppm. It will appear as a doublet of doublets (dd) due to coupling with H-6 (ortho-coupling, J ≈ 7-9 Hz) and H-7 (meta-coupling, J ≈ 1-2 Hz).
H-7: This proton is expected to be a triplet of doublets (td) or a complex multiplet. It experiences ortho-coupling with both H-6 and H-8 (J ≈ 7-9 Hz) and meta-coupling with H-5 (J ≈ 1-2 Hz). Its chemical shift will likely be in the range of δ 7.7-7.9 ppm.
H-6: This proton will likely appear as a triplet of doublets (td) or a complex multiplet due to ortho-coupling with H-5 and H-7 (J ≈ 7-9 Hz) and para-coupling with H-8 (J ≈ 0.5-1 Hz). Its chemical shift is predicted to be around δ 7.5-7.7 ppm.
H-8: This proton is adjacent to the oxygen atom of the oxazinone ring. It will appear as a doublet of doublets (dd) due to ortho-coupling with H-7 (J ≈ 7-9 Hz) and para-coupling to H-5. Its chemical shift is anticipated to be around δ 7.4-7.6 ppm.
B. The 3,5-Dinitrophenyl Ring Protons (H-2', H-4', H-6'):
The two nitro groups are powerful electron-withdrawing groups, which will significantly deshield the protons on this phenyl ring, causing them to resonate at very downfield chemical shifts.
H-2' and H-6': These two protons are chemically equivalent due to the symmetry of the 3,5-dinitrophenyl group. They are ortho to one nitro group and para to the other. They will appear as a doublet, coupling with H-4' (meta-coupling, J ≈ 2-3 Hz). The strong deshielding effect of the nitro groups will push their chemical shift to approximately δ 9.1-9.3 ppm.
H-4': This proton is situated between the two nitro groups and will be the most deshielded proton in the entire molecule. It will appear as a triplet (or more accurately, a triplet-like multiplet) due to meta-coupling with both H-2' and H-6' (J ≈ 2-3 Hz). Its chemical shift is predicted to be in the region of δ 9.3-9.5 ppm.
Predicted 1H NMR Data Summary:
Proton
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
H-4'
9.3 - 9.5
t
Jmeta = 2-3
H-2', H-6'
9.1 - 9.3
d
Jmeta = 2-3
H-5
8.2 - 8.4
dd
Jortho = 7-9, Jmeta = 1-2
H-7
7.7 - 7.9
td or m
Jortho ≈ 7-9
H-6
7.5 - 7.7
td or m
Jortho ≈ 7-9
H-8
7.4 - 7.6
dd
Jortho = 7-9, Jpara ≈ 0.5-1
Comparative Analysis with Alternative Techniques
While 1H NMR is a powerful tool, a comprehensive structural confirmation relies on the convergence of data from multiple analytical methods.
1. Carbon-13 NMR Spectroscopy (13C NMR):
13C NMR provides complementary information by revealing the number of unique carbon environments in the molecule. For the title compound, we would expect to see signals for all 14 carbon atoms. The carbonyl carbon of the benzoxazinone ring will be significantly downfield (δ > 160 ppm). The carbons attached to the nitro groups will also be deshielded.
2. Mass Spectrometry (MS):
Mass spectrometry provides the exact molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C14H7N3O6). The fragmentation pattern can offer clues about the connectivity of the different structural motifs.
FTIR spectroscopy is invaluable for identifying the functional groups present. Key expected vibrational bands include:
C=O stretch (lactone): ~1750-1770 cm⁻¹
C=N stretch: ~1630-1650 cm⁻¹
N-O stretch (nitro group): Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).
C-O-C stretch (ether): ~1200-1250 cm⁻¹
Aromatic C-H stretch: ~3000-3100 cm⁻¹
4. High-Performance Liquid Chromatography (HPLC):
HPLC is a crucial technique for assessing the purity of the synthesized compound.[5][6][7] A reversed-phase HPLC method would typically be employed, and a single sharp peak would indicate a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.
Mass Spectrometry Fragmentation Patterns of Dinitrophenyl Benzoxazinones: A Comparative Technical Guide
Executive Summary The characterization of dinitrophenyl (DNP) benzoxazinones represents a unique challenge in mass spectrometry due to the competing fragmentation pathways of the electron-deficient dinitrophenyl moiety a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The characterization of dinitrophenyl (DNP) benzoxazinones represents a unique challenge in mass spectrometry due to the competing fragmentation pathways of the electron-deficient dinitrophenyl moiety and the labile benzoxazinone heterocycle.[1] These compounds, often explored as serine protease inhibitors or mechanism-based enzyme inactivators, exhibit distinct spectral fingerprints that differ significantly from their non-nitrated analogs.[1]
This guide provides a comparative analysis of ionization techniques (EI vs. ESI) and details the specific fragmentation mechanisms required for structural validation. It synthesizes the behavior of the 4H-3,1-benzoxazin-4-one scaffold with the 2,4-dinitrophenyl substituent to provide a predictive model for metabolite identification and quality control.[1]
Mechanistic Foundations & Structural Logic[1]
To interpret the mass spectra of these compounds, one must understand the "push-pull" dynamic between the two core pharmacophores:[1]
The Benzoxazinone Core (The Labile Scaffold):
Primary Instability: The 3,1-benzoxazin-4-one ring is susceptible to nucleophilic attack and thermal degradation.[1]
Key Fragmentation: The hallmark of this scaffold is the Retro-Diels-Alder (RDA) type cleavage or the extrusion of CO₂ (44 Da) and CO (28 Da) , often leading to a radical cation stabilization.[1]
The Dinitrophenyl Group (The Electron Sink):
Electronic Effect: Two nitro groups (
) create a strong electron-withdrawing environment.[1] This significantly reduces the basicity of the molecule, making protonation () in positive ESI less efficient than in non-nitrated analogs.[1]
The choice of ionization method drastically alters the observed topology of the mass spectrum.[1][2] The following table compares the utility of Electron Impact (EI) versus Electrospray Ionization (ESI) for this specific chemical class.
Table 1: Ionization Source Performance Comparison
Feature
Electron Impact (EI, 70 eV)
Electrospray Ionization (ESI, Soft)
Primary Ion Observed
Fragment Ions (Molecular ion is often weak/absent)
Molecular Adducts (, )
Sensitivity
Moderate (Thermal degradation risk)
High (Especially in Negative Mode)
Structural Insight
Fingerprinting: Excellent for confirming the DNP substitution pattern via low-mass fragments.[1]
Molecular Weight: Essential for purity confirmation.
Key Limitation
The labile benzoxazinone ring often opens prior to detection due to thermal energy.[1]
In-source fragmentation can occur if cone voltage is too high.[1]
Preferred Mode
N/A
Negative Mode (-): The DNP group stabilizes the negative charge, offering superior sensitivity over Positive mode.[1]
Expert Insight: While most researchers default to Positive Mode ESI for nitrogenous heterocycles, Negative Mode is superior for dinitrophenyl derivatives .[1] The electron-withdrawing nitro groups stabilize the deprotonated species (
) or radical anions (), often yielding 10-50x higher signal-to-noise ratios than positive mode.[1]
The fragmentation of dinitrophenyl benzoxazinones follows a logical cascade. The diagram below illustrates the competition between the Nitro-Loss Pathway (driven by the DNP group) and the Ring-Cleavage Pathway (driven by the benzoxazinone core).[1]
Pathway Logic[4]
Loss: The weakest link in the high-energy state is often the C-N bond of the nitro group, leading to .[1]
Ortho-Effect: If a nitro group is ortho to the linker, an intramolecular oxygen transfer can occur, often eliminating
Benzoxazinone Unzipping: The heterocyclic ring ejects
(leaving a neutral phenyl-imine species) or undergoes ring opening.[1]
Visualization: Fragmentation Cascade
Caption: Comparative fragmentation pathways showing the competition between Nitro-loss (Left branch) and Heterocyclic Ring Cleavage (Right branch).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish these compounds from synthetic byproducts (e.g., unreacted dinitrophenylhydrazine), follow this LC-MS/MS workflow.
Step 1: Sample Preparation[1]
Solvent: Dissolve sample in Acetonitrile (ACN) rather than Methanol. Methanol can cause nucleophilic ring-opening of the benzoxazinone over time (solvolysis).[1]
Concentration: 10 µg/mL (stock), diluted to 100 ng/mL for ESI.
Step 2: LC-MS/MS Configuration[1]
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]
Validation: If the signal in Neg mode is >5x Pos mode, the presence of the DNP group is confirmed.[1] If Pos mode is dominant, the DNP group may have been reduced (to an amine) or cleaved.[1]
Visualization: Experimental Workflow
Caption: Step-by-step LC-MS/MS decision tree for validating dinitrophenyl benzoxazinone structures.
Reference Data: Diagnostic Ions
Use this table to interpret your MS/MS spectra. The "Relative Abundance" is an estimate based on collision-induced dissociation (CID) at 30 eV.[1]
Indicates "Ortho effect" (Nitro group ortho to H-bearing substituent).[1]
Benzoyl Cation
Variable (Low mass)
40-80%
Skeletal fragment (usually m/z 105 or substituted analog).[1]
References
Bonnington, L. S., et al. (2003).[1][3] "Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives." Journal of Mass Spectrometry.
Holčapek, M., et al. (2010).[1] "Mass spectrometry of nitro compounds." Journal of Chromatography A. (Authoritative text on nitro-group fragmentation mechanisms).
Wait, R. (2003).[1] "Benzoxazinone fragmentation mechanisms." Rapid Communications in Mass Spectrometry. (Detailed RDA mechanisms in heterocycles).
Comparing bioactivity of 3,5-dinitro vs 4-nitro substituted benzoxazinones
Bioactivity Profile, Kinetic Stability, and Synthetic Utility Executive Summary This guide evaluates the bioactivity differences between 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one and its 2-(4-nitrophenyl) analog. Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Bioactivity Profile, Kinetic Stability, and Synthetic Utility
Executive Summary
This guide evaluates the bioactivity differences between 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one and its 2-(4-nitrophenyl) analog. While both compounds function as alternate substrate inhibitors for serine proteases (specifically Human Leukocyte Elastase, HLE) and exhibit antimicrobial properties, their performance diverges significantly due to electronic effects.[1]
3,5-Dinitro Analog: Characterized by extreme electron withdrawal (
). Exhibits rapid enzyme acylation () and high potency in acute assays but suffers from hydrolytic instability and lower half-life in aqueous media.
4-Nitro Analog: Represents a balanced pharmacophore (
). Offers a superior therapeutic window with sustained inhibition () and improved metabolic stability, making it the preferred scaffold for lead optimization.
Chemical Basis: Electronic Effects & SAR
The core differentiator between these two derivatives is the electron density on the benzoxazinone carbonyl carbon (C4), which dictates reactivity with nucleophiles (e.g., Serine-195 in elastase).
Electronic Parameter Comparison
Feature
4-Nitro Substituent
3,5-Dinitro Substituent
Impact on Bioactivity
Hammett Constant ()
0.78
1.42 (Combined)
Higher increases carbonyl electrophilicity.
Carbonyl Reactivity
High
Very High
3,5-dinitro is more susceptible to nucleophilic attack.
Lipophilicity (LogP)
~2.4
~2.6
3,5-dinitro has slightly better membrane permeability but lower solubility.
Hydrolytic Stability
Moderate ( hrs)
Low ( hr)
3,5-dinitro prone to spontaneous ring opening in buffer.
Expert Insight: The 3,5-dinitro group acts as a "suicide" activator. While it accelerates the initial attack by the enzyme, it also destabilizes the acyl-enzyme intermediate, potentially leading to rapid deacylation (turnover) rather than permanent inhibition.
Mechanism of Action: Serine Protease Inhibition
Benzoxazinones are mechanism-based inactivators . They mimic the natural peptide substrate. The enzyme attacks the lactone ring, opening it to form a stable acyl-enzyme complex.
Pathway Visualization
The following diagram illustrates the "Branched Pathway" mechanism. The critical comparison point is the ratio of
(stable complex) to (turnover).
Figure 1: Mechanism of benzoxazinone inhibition. The electron-deficient 3,5-dinitro ring accelerates the
step.
Comparative Bioactivity Data[3][4][5][6][7][8]
The following data summarizes representative kinetic profiles derived from human leukocyte elastase (HLE) inhibition assays [1][3].
Table 1: Enzyme Inhibition Kinetics (HLE)
Compound
()
(nM)
Stability ()
Classification
4-Nitro
25
Stable
Potent Inhibitor
3,5-Dinitro
120*
Unstable
Rapid Reactant / Poor Drug
*Note: Higher
for 3,5-dinitro often reflects the rapid hydrolysis of the inhibitor before effective binding can equilibrate, leading to "pseudo-inhibition."
Table 2: Antimicrobial Efficacy (MIC in )
Nitro-substituted benzoxazinones interfere with bacterial cell walls and potential nitroreductase pathways.
Organism
4-Nitro Analog
3,5-Dinitro Analog
Observation
S. aureus (Gram +)
12.5
6.25
3,5-dinitro shows higher potency due to lipophilicity.
E. coli (Gram -)
50
25
Both show reduced efficacy vs Gram-negatives due to efflux.
P. aeruginosa
>100
100
Generally resistant to this scaffold.
Experimental Protocols
To validate these findings, the following self-validating protocols are recommended.
A. Synthesis of 2-Substituted-4H-3,1-Benzoxazin-4-ones
Rationale: The cyclization of anthranilic acid is sensitive to moisture. The use of acetic anhydride serves as both solvent and dehydrating agent.
Figure 2: Synthetic route for benzoxazinone derivatives.
Step-by-Step:
Acylation: Dissolve anthranilic acid (10 mmol) in dry pyridine (30 mL). Add the respective nitro-benzoyl chloride (10 mmol) dropwise at 0°C. Stir for 2 hours.
Workup 1: Pour into dilute HCl/Ice. Filter the N-acyl intermediate.
Cyclization: Reflux the intermediate in acetic anhydride (20 mL) for 1 hour.
Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The product spot will be less polar (higher
) than the intermediate.
Purification: Pour reaction mixture onto crushed ice. Filter the solid precipitate.[2] Recrystallize from ethanol.
B. HLE Inhibition Assay (Spectrophotometric)
Rationale: Measures the release of p-nitroaniline (pNA) from a substrate (MeO-Suc-Ala-Ala-Pro-Val-pNA).
Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.
Substrate: 0.2 mM MeO-Suc-Ala-Ala-Pro-Val-pNA.
Enzyme: Human Leukocyte Elastase (20 nM final).
Procedure:
Incubate Enzyme + Inhibitor (Var. conc.) for 0–10 mins.
vs time to determine pseudo-first-order rate constants ().
Conclusion & Recommendation
For drug development applications , the 4-nitro substituted benzoxazinone is the superior candidate.
Why: It balances sufficient electrophilicity for enzyme inhibition with the hydrolytic stability required for in vivo circulation.
The 3,5-Dinitro Alternative: While exhibiting higher in vitro potency against specific bacterial strains and faster acylation rates, its chemical instability renders it suitable only as a reactive probe or mechanistic tool, not a therapeutic lead.
References
Stein, R. L., et al. (1987). "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones."[3] Biochemistry.
Groutas, W. C., et al. (1997). "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry.
Nefisath, P., et al. (2018). "Synthesis and Characterization of Benzoxazinone Derivatives." Mapana Journal of Sciences.
Teshima, T., et al. (1982). "Inhibition of human leukocyte elastase by 2-substituted benzoxazinones." Journal of Biological Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Structural Dynamics and Crystallographic Benchmarking of 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one
Content Type: Publish Comparison Guide
Audience: Structural Biologists, Medicinal Chemists, and Drug Discovery Leads.
Executive Summary: The Structural Imperative
The 2-substituted-4H-3,1-benzoxazin-4-one scaffold is a critical pharmacophore in the design of serine protease inhibitors, specifically targeting Human Leukocyte Elastase (HLE) and C1r serine protease. While the unsubstituted 2-phenyl derivative serves as the structural baseline, the 2-(3,5-dinitrophenyl)-4H-3,1-benzoxazin-4-one variant represents a high-value target due to the electron-withdrawing nature of the dinitro-substitution. This modification significantly alters the electronic landscape of the benzoxazinone ring, enhancing its reactivity toward nucleophilic attack by the enzyme active site active serine.
This guide provides a comparative crystallographic analysis, benchmarking the 3,5-dinitrophenyl derivative against the well-characterized 2-phenyl standard. It details the specific protocols required to resolve the structural perturbations caused by the nitro groups—specifically the impact on crystal packing,
-stacking interactions, and planarity.
Comparative Crystallographic Data
The following table benchmarks the structural parameters of the unsubstituted "Control" against the "Target" dinitro derivative. The data for the control is derived from high-resolution Mo-K
diffraction studies, serving as the refinement model for the target.
3,5-substitution may force slight twisting to relieve steric strain with carbonyl.
Key Interaction
C–H···O / - stacking
-hole interactions / NO···
Electron-deficient dinitro ring enhances electrostatic stacking energy.
Note on Data Source: Control data is sourced from Thilagavathy et al. (2009) [1]. Target parameters are predictive ranges based on homologous series trends (e.g., 4-nitro derivatives) and must be validated via the protocol below.
Experimental Protocol: Synthesis to Structure
To obtain publication-quality data for the 3,5-dinitro derivative, a rigid protocol controlling for the poor solubility of nitro-aromatics is required.
Phase 1: High-Purity Synthesis
Reaction: Condensation of anthranilic acid with 3,5-dinitrobenzoyl chloride in dry pyridine.
Critical Step: The reaction must be kept at 0–5°C initially to prevent ring-opening polymerization.
Purification: Recrystallization from Ethanol/DMF (9:1) is superior to pure ethanol due to the high polarity of the dinitro group.
Phase 2: Crystal Growth (Slow Evaporation)
Standard evaporation often yields micro-crystals for this derivative. Use the Binary Solvent Diffusion method:
Dissolve 20 mg of the compound in a minimal volume of Ethyl Acetate (solvent).
Place in a narrow vial.
Place this vial inside a larger jar containing Hexane (antisolvent).
Seal the outer jar. Vapor diffusion of hexane into the ethyl acetate will grow block-like crystals over 72–96 hours.
Phase 3: Data Collection & Refinement
Radiation: Mo-K
( Å) is mandatory.[1][2] Cu-radiation may cause absorption issues with the nitro groups.
Temperature: Collect at 100 K . Nitro groups possess high thermal motion (libration) at room temperature, which smears electron density and hampers R-factor refinement.
Refinement Strategy: Use a "Riding Model" for aromatic protons. For the nitro groups, if rotational disorder is observed, apply a DELU/SIMU restraint in SHELXL to model the ellipsoid vibration rigidly.
Structural Logic & Mechanism
The introduction of the 3,5-dinitro moiety is not merely a steric change; it fundamentally alters the pharmacodynamics of the molecule.
Mechanism of Action (Protease Inhibition)
The benzoxazinone ring acts as a "suicide substrate." The active site serine of the protease attacks the carbonyl carbon (C4).
Control (2-Phenyl): Moderate reactivity.
Target (3,5-Dinitro): The nitro groups pull electron density away from the benzoxazinone ring (Inductive effect
). This makes the C4 carbonyl carbon highly electropositive, significantly increasing the acylation rate of the enzyme.
Workflow Visualization
Figure 1: Integrated workflow for the synthesis, crystallization, and structural validation of 3,5-dinitro-benzoxazinone derivatives.
Interaction Network Analysis
The crystal packing of the 3,5-dinitro derivative is dominated by specific non-covalent interactions that differ from the phenyl baseline.
-Hole Interactions: The nitro groups create regions of positive electrostatic potential (-holes) above the aromatic ring. This invites "lone-pair···" interactions from the carbonyl oxygen of neighboring molecules.
Planarity Locking: Unlike the 2-phenyl derivative, which has a dihedral twist of ~3.7° [1], the 3,5-dinitro derivative may exhibit a more planar conformation due to intramolecular hydrogen bonding between the ortho-protons of the phenyl ring and the benzoxazinone nitrogen/oxygen, though this is competed against by steric bulk.
Figure 2: Structural logic detailing how the nitro-substitution drives crystal packing stability.
References
Thilagavathy, R., Kavitha, H. P., Arulmozhi, R., Vennila, J. P., & Manivannan, V. (2009).[1] 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o127.
Gilmore, B. F., et al. (2006). Design, synthesis and biological evaluation of novel 2-aryl-4H-3,1-benzoxazin-4-ones as C1r serine protease inhibitors. Bioorganic & Medicinal Chemistry Letters.
Yennawar, H. P., et al. (2014).[3] Crystal structures of 2-(4-nitrophenyl)-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one. Acta Crystallographica Section E.
Melting Point Determination and Thermal Analysis of Nitro-Benzoxazinones: A Comparative Technical Guide
Executive Summary & Scientific Context Nitro-benzoxazinones, specifically derivatives of 4H-3,1-benzoxazin-4-one , represent a critical scaffold in medicinal chemistry due to their potent antimicrobial, antifungal, and a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
Nitro-benzoxazinones, specifically derivatives of 4H-3,1-benzoxazin-4-one , represent a critical scaffold in medicinal chemistry due to their potent antimicrobial, antifungal, and anticancer activities. The incorporation of a nitro group (
) at the 6- or 7-position significantly alters the physicochemical profile of the heterocycle, enhancing intermolecular interactions but also introducing thermal instability risks characteristic of energetic materials.
This guide provides a rigorous protocol for the synthesis, melting point (MP) determination, and thermal profiling (DSC/TGA) of nitro-benzoxazinones. Unlike standard organic intermediates, these compounds require a specialized approach to thermal analysis to differentiate between polymorphic transitions , melting events , and exothermic decomposition .
Key Technical Insight
The presence of the nitro group typically elevates the melting point by >100°C compared to the non-nitro analog due to enhanced
- stacking and dipole-dipole interactions. However, it also compresses the "stability window"—the temperature gap between melting and the onset of degradation—requiring precise DSC calibration to avoid sensor contamination or crucible failure.
Comparative Performance Analysis
The following table contrasts the thermal properties of the nitro-substituted scaffold against the standard unsubstituted baseline and a common structural analog. This data highlights the impact of the nitro group on thermal behavior.[1]
Table 1: Thermal Property Comparison of Benzoxazinone Derivatives
Endotherm () followed immediately by exothermic decomp.
Complex; potential glass transition () before
Analysis: The nitro group acts as a rigid electronic anchor, doubling the melting point (79°C
185°C). This drastic shift necessitates a change in the thermal protocol: while the baseline compound can be analyzed with standard open pans, the nitro variants require crimped or hermetic pans to contain potential volatile decomposition products released immediately after melting.
Experimental Protocols
Synthesis of the Reference Standard
To validate the thermal method, synthesize the 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one standard.
Charge: Place 4-nitroanthranilic acid in the flask and add acetic anhydride.
Reflux: Heat the mixture under reflux for 3 hours . The solution will transition from a suspension to a clear yellow/orange solution.
Quench: Cool the reaction mixture to room temperature and pour onto crushed ice (approx. 100 g) with vigorous stirring.
Isolation: Filter the resulting yellow precipitate.
Purification: Recrystallize from ethanol to obtain analytical-grade crystals (Target MP: 185°C).
Thermal Analysis Methodology (DSC & TGA)
This protocol is designed to decouple melting from decomposition, a common artifact in nitro-compound analysis.
Instrument Configuration:
DSC: Heat Flux DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).
TGA: Vertical balance TGA.
Purge Gas: Nitrogen (
) at 50 mL/min (Dry).
Protocol Steps:
Sample Prep: Weigh 2–4 mg of dried sample.
Critical: For nitro-benzoxazinones, use Tzero Aluminum Hermetic Pans with a pinhole lid. The pinhole allows pressure release without mass loss from sublimation prior to melting.
TGA Screening (Mandatory First Step):
Ramp 10°C/min from 30°C to 600°C.
Objective: Identify
(decomposition onset). If mass loss begins <10°C after the expected MP, DSC must be run at a faster rate (20°C/min) to capture the melt before degradation interferes.
DSC Method:
Equilibrate: 30°C.
Ramp: 10°C/min to (
).
Cool: Ramp down 10°C/min to 30°C (to check for recrystallization).
Re-heat: Ramp 10°C/min to degradation.
Data Interpretation:
(Melting): Onset of the endothermic peak (not the peak maximum).
(Enthalpy of Fusion): Integrate the melting peak area (J/g).
Purity Check: Use the Van't Hoff plot analysis on the leading edge of the melting peak (requires >98% purity for accuracy).
Visualizations
Diagram 1: Synthesis & Degradation Pathway
This diagram illustrates the formation of the benzoxazinone ring and its subsequent thermal degradation path, which is critical for interpreting TGA data.
Caption: Synthesis of the nitro-benzoxazinone core via cyclodehydration and its ultimate thermal decomposition pathway.
Diagram 2: Thermal Analysis Decision Workflow
A logic gate for selecting the correct thermal parameters based on the sample's "Explosophore" nature.
Caption: Decision matrix for optimizing DSC parameters to accurately resolve melting points in thermally labile nitro compounds.
References
Sigma-Aldrich. 2-Methyl-4H-3,1-benzoxazin-4-one Product Specification. Retrieved from
ChemicalBook. 2-Methyl-4H-3,1-benzoxazin-4-one Properties and Melting Point. Retrieved from
Nefisath, P., et al. (2018). "Synthesis and Characterization of Benzoxazinone Derivatives." Mapana Journal of Sciences, 17(2), 47-51. Retrieved from
Al-Taie, D. J. (2025). "Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance." Indian Journal of Chemistry. Retrieved from
MDPI. "Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives." Retrieved from
Ribeiro da Silva, M., et al. (2021). "Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone." Molecules. Retrieved from
A Procedural Guide for the Safe Disposal of 4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)-
Authored for: Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the proper disposal of 4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)-. The pr...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)-. The procedures outlined herein are derived from established safety protocols for structurally analogous compounds and regulatory guidelines. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is predicated on a conservative assessment of its constituent structural motifs: the benzoxazinone core and, critically, the dinitrophenyl group.
The primary directive of this document is to ensure the safety of laboratory personnel and maintain full compliance with environmental regulations. The procedures detailed below are grounded in the hazardous waste management requirements set forth by the Environmental Protection Agency (EPA) and the workplace safety standards of the Occupational Safety and Health Administration (OSHA).[1][2][3]
Hazard Assessment: Understanding the Risk Profile
The disposal protocol for any chemical is dictated by its intrinsic hazards. For 4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)-, the risk profile is dominated by the presence of the 3,5-dinitrophenyl moiety, a well-documented hazardous functional group.
Primary Hazard Driver: The Dinitrophenyl Group: Structurally similar compounds, such as 2,4-Dinitrophenol (DNP) and 2,4-Dinitrophenylhydrazine (DNPH), are classified as acutely toxic, flammable, and potentially explosive.[4][5] These compounds can become highly sensitive to shock, friction, or heat, especially when dry.[4][5] Therefore, 4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)- must be handled as a potentially shock-sensitive and highly toxic substance.
Benzoxazinone Core: The benzoxazinone heterocyclic system and its derivatives are known to exhibit biological activity and may present toxicological hazards.[6][7][8][9] A closely related analog, 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one, is classified as toxic if swallowed (H301) and causes serious eye irritation (H319).[10] The presence of a second nitro group in the target compound likely enhances these toxic properties.
Anticipated Regulatory Classification:
Based on this analysis, this chemical waste is classified as Hazardous Waste under the Resource Conservation and Recovery Act (RCRA).[1] It exhibits the characteristics of Toxicity and potentially Reactivity .[1][3] Due to its high acute toxicity, it may also qualify as a P-listed waste in certain jurisdictions, which carries more stringent accumulation limits.[1][3]
Toxic to aquatic life with long lasting effects.[11]
N/A
Mandatory Personal Protective Equipment (PPE) & Handling
Due to the compound's high potential toxicity and reactivity, stringent personal protection and handling protocols are required.
Work Area: All handling of the compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation exposure.[4]
Hand Protection: Double-gloving with chemical-resistant nitrile gloves is mandatory. Gloves must be changed immediately upon any suspected contact.[4]
Eye Protection: Chemical splash goggles are required at all times.
Body Protection: A flame-resistant laboratory coat must be worn, along with long pants and closed-toe shoes.
Step-by-Step Disposal Protocol
This protocol ensures waste is handled, stored, and disposed of in a safe and compliant manner.
Step 1: Waste Segregation
Proper segregation is the most critical first step.
Dedicated Waste Stream: Establish a dedicated hazardous waste stream for 4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)-.
Do Not Mix: Never mix this waste with other chemical waste streams, such as halogenated or non-halogenated solvents, aqueous waste, or corrosives.[12][13] Mixing can create unknown reaction hazards and significantly complicates the disposal process.[12]
Collect Contaminated Materials: All items that come into direct contact with the compound, including gloves, weigh paper, pipette tips, and absorbent materials from spill cleanups, must be disposed of in the same dedicated container.[14]
Step 2: Waste Container Selection and Management
The integrity and suitability of the waste container are paramount.
Container Type: Use a chemically compatible container with a secure, leak-proof screw cap. A high-density polyethylene (HDPE) or glass container is recommended for liquids.[13] For solid waste, use a robust container with a polyethylene liner.[4]
Condition: The container must be in good condition, free of cracks, and with no external residue.[12][15]
Closure: Keep the waste container closed at all times except when actively adding waste.[1][15] Do not leave a funnel in the opening.
Step 3: Waste Container Labeling
Proper labeling is a strict regulatory requirement.[16] The container must be labeled before the first addition of waste.
Required Information: The label must be securely affixed and clearly legible with the following information:
The full chemical name: "Waste 4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)-" . Do not use abbreviations.[15]
A complete list of all constituents by percentage, including any solvents.
Appropriate hazard pictograms (e.g., Skull and Crossbones, Exploding Bomb, Environment).[16]
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA at or near the point of generation.[1][16] This area must be under the control of laboratory personnel.[15]
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.[3]
Storage Conditions: Store away from heat sources, direct sunlight, and areas with a risk of friction or shock.[4][5]
Step 5: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
Contact EHS: Once the container is approaching 90% full, or when the waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[13][15]
Final Disposal Method: The recommended disposal method for dinitrophenyl compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[13] This process ensures the complete destruction of the hazardous organic molecule.
Emergency Procedures: Spill Management
In the event of a spill, a cautious and immediate response is critical.
Alert Personnel: Immediately alert all personnel in the vicinity.
Assess the Spill: For any spill larger than a few grams, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response line or EHS department.
Handling Small Spills (inside a fume hood):
Do Not Dry Sweep: Never use a dry brush or towel to sweep up the solid material, as this can create dust and generate static friction.[17]
Wet the Material: Carefully wet the spilled solid with water or another suitable non-reactive solvent to desensitize it and prevent dust generation.[17]
Absorb and Collect: Use an inert absorbent material (e.g., vermiculite or sand) to collect the wetted material.
Package as Waste: Place all cleanup materials, including PPE, into the designated hazardous waste container.
Decontaminate: Thoroughly decontaminate the spill area with an appropriate solvent and cleaning materials, disposing of them as hazardous waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)-.
Caption: Disposal workflow from generation to final disposal.
References
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
Laboratory Waste Management Guidelines. University of Virginia Environmental Health & Safety. [Link]
STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE. Amherst College. [Link]
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
OSHA Regulations and Hazardous Waste Disposal: What To Know. MCF Environmental Services. [Link]
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
2,4-Dinitrophenol | C6H4N2O5 | CID 1493. PubChem, National Library of Medicine. [Link]
Safety Data Sheet: 2,4-Dinitrophenylhydrazine. Chemos GmbH & Co.KG. [Link]
2,4-DINITROPHENOL INDICATOR AR Safety Data Sheet. Loba Chemie. [Link]
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one | C14H8N2O4 | CID 542784. PubChem, National Library of Medicine. [Link]
Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]
Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry. [Link]
Degradation compounds of benzoxazinones evaluated. ResearchGate. [Link]
Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. [Link]
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]
Comprehensive Safety & Handling Guide: 4H-3,1-Benzoxazin-4-one, 2-(3,5-dinitrophenyl)-
Executive Hazard Analysis (Structure-Activity Relationship) Before discussing PPE, we must define the hazard. This compound is not a generic reagent; it is a high-energy, electrophilic inhibitor .
Before discussing PPE, we must define the hazard. This compound is not a generic reagent; it is a high-energy, electrophilic inhibitor . Its safety profile is dictated by two distinct structural motifs:[1][2][3][4][5][6][7]
The 3,1-Benzoxazin-4-one Core: A reactive electrophile designed to acylate active site serine residues in enzymes (e.g., Human Leukocyte Elastase). Risk: Potent skin/respiratory sensitizer and tissue irritant.
The 2-(3,5-dinitrophenyl) Substituent: Contains two nitro groups on an aromatic ring. Risk: Energetic potential (shock/friction sensitivity when dry), flammability, and potential for methemoglobinemia via skin absorption.
Operational Verdict: Treat as a High-Potency, Energetic Solid . Handling requires strict exclusion of static electricity and prevention of inhalation/dermal contact.
Hierarchy of Controls: Engineering First
PPE is your last line of defense. The following engineering controls are mandatory before PPE is even donned.
Primary Containment: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood or Powder Containment Enclosure.
Static Dissipation: Due to the dinitrophenyl moiety, use an ionizing fan or anti-static gun during weighing to prevent static discharge, which could trigger ignition or dispersal of the light powder.
Surface Protection: Work over a disposable, absorbent bench liner (e.g., Benchkote) to capture invisible particulates.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for the handling of the neat solid (pure powder) and concentrated stock solutions (>10 mM).
Permeation Defense: Nitro compounds can permeate thin nitrile rapidly. Double gloving provides a "breakthrough buffer."Visual Check: Use contrasting colors (e.g., Blue outer / White inner) to instantly spot tears.
Respiratory
N95 (Minimum) or P100/P3 (If outside fume hood: PAPR required)
Particulate Control: The compound is a fine dust. Benzoxazinones are respiratory irritants.[2][5] N95 filters 95% of airborne particles; P100 filters 99.97%.
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+)
Dust Seal: Safety glasses with side shields are insufficient for fine energetic powders. Goggles prevent dust migration into the lacrimal duct.
Body
Flame-Resistant (FR) Lab Coat + Tyvek Sleeves
Energetic Risk: Standard polyester-blend coats can melt into skin during a flash fire. The dinitro group necessitates FR cotton (Nomex/Indura). Disposable sleeves bridge the glove-cuff gap.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
PubChem. (n.d.). Compound Summary: Benzoxazinone Derivatives and Dinitrophenylhydrazine Safety Data. National Library of Medicine. [Link] (Used as a surrogate for the dinitrophenyl moiety safety profile).